Technical Documentation Center

2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol
  • CAS: 67000-27-5

Core Science & Biosynthesis

Foundational

The Coordination Chemistry of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol: A Versatile Ligand for Drug Development and Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry and coordination chemistry, renowned for its diverse...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and coordination chemistry, renowned for its diverse biological activities and versatile coordination behavior.[1][2] This guide focuses on the coordination potential of a specific pyrazole derivative, 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol. This molecule presents a compelling case for exploration due to its hybrid N,O-donor set, which allows for the formation of stable chelate rings with a variety of metal centers. The presence of bulky phenyl groups on the pyrazole ring offers steric influence that can be exploited to control the geometry and nuclearity of the resulting metal complexes, a critical aspect in the design of targeted therapeutics and selective catalysts.

This technical guide will provide a comprehensive overview of the synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol, its coordination behavior with various transition metals, detailed structural analysis of the resulting complexes, and an exploration of their potential applications in drug development and catalysis.

Synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol (L)

The synthesis of the ligand 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol (L) is a straightforward and high-yielding process. The synthetic pathway involves the reaction of 3,5-diphenyl-1H-pyrazole with 2-chloroethanol. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the chloroethanol.

Experimental Protocol: Synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol

Materials:

  • 3,5-diphenyl-1H-pyrazole

  • 2-Chloroethanol

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

Procedure:

  • A solution of 3,5-diphenyl-1H-pyrazole and a stoichiometric amount of potassium hydroxide is prepared in ethanol.

  • 2-Chloroethanol is added to the solution.

  • The reaction mixture is refluxed for several hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • The pure ligand, 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol, is obtained by recrystallization from an appropriate solvent system.

A study by Muñoz et al. reports a high yield of 96% for this synthetic route.[3]

Coordination Chemistry: A Tale of Versatility

The coordination behavior of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol is dictated by the nature of the metal center, the reaction conditions, and the stoichiometry of the reactants. This ligand can act as a neutral bidentate N,O-donor by coordinating through the pyrazole nitrogen and the hydroxyl oxygen, or it can be deprotonated at the hydroxyl group to act as a monoanionic bidentate ligand. This versatility leads to the formation of complexes with diverse geometries and nuclearities.

Coordination with Palladium(II)

The reaction of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol with palladium(II) chloride results in the formation of a mononuclear square planar complex with the formula [PdCl2(L)2].[3] In this complex, two molecules of the ligand coordinate to the palladium center in a monodentate fashion through the pyrazole nitrogen atom.

Key Structural Features:

  • Coordination Geometry: Square planar

  • Nuclearity: Monomeric

  • Ligand Coordination Mode: Monodentate N-coordination

// Nodes Pd [label="Pd(II)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle]; Cl1 [label="Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle]; Cl2 [label="Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle]; L1 [label="L (N-donor)", fillcolor="#FBBC05", fontcolor="#202124"]; L2 [label="L (N-donor)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Pd -> Cl1; Pd -> Cl2; Pd -> L1; Pd -> L2; } dot Coordination of L to Pd(II)

Coordination with Zinc(II)

In contrast to palladium(II), the reaction of the ligand with zinc(II) chloride yields a mononuclear tetrahedral complex with the formula [ZnCl2(L)].[3] Here, one molecule of the ligand acts as a bidentate N,O-donor, forming a chelate ring with the zinc center.

Key Structural Features:

  • Coordination Geometry: Tetrahedral

  • Nuclearity: Monomeric

  • Ligand Coordination Mode: Bidentate N,O-chelation

// Nodes Zn [label="Zn(II)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle]; Cl1 [label="Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle]; Cl2 [label="Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle]; L_N [label="N", fillcolor="#FBBC05", fontcolor="#202124", shape=circle]; L_O [label="O", fillcolor="#FBBC05", fontcolor="#202124", shape=circle];

// Edges Zn -> Cl1; Zn -> Cl2; Zn -> L_N; Zn -> L_O; L_N -> L_O [style=dashed, arrowhead=none, label="Ligand Backbone"]; } dot Coordination of L to Zn(II)

Coordination with Copper(II)

The coordination chemistry with copper(II) chloride reveals yet another coordination mode. The reaction results in a dimeric complex with the formula [CuCl(L')]2, where L' represents the deprotonated form of the ligand (2-(3,5-diphenyl-1H-pyrazol-1-yl)ethoxide).[3] In this dinuclear structure, the deprotonated oxygen atoms of the ligands bridge the two copper centers, which adopt a square planar geometry.

Key Structural Features:

  • Coordination Geometry: Square planar

  • Nuclearity: Dimeric

  • Ligand Coordination Mode: Bidentate N,O-chelation with the deprotonated oxygen acting as a bridging atom.

// Nodes Cu1 [label="Cu(II)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle]; Cu2 [label="Cu(II)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle]; Cl1 [label="Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle]; Cl2 [label="Cl", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle]; L1_N [label="N", fillcolor="#FBBC05", fontcolor="#202124", shape=circle]; L1_O [label="O'", fillcolor="#FBBC05", fontcolor="#202124", shape=circle]; L2_N [label="N", fillcolor="#FBBC05", fontcolor="#202124", shape=circle]; L2_O [label="O'", fillcolor="#FBBC05", fontcolor="#202124", shape=circle];

// Edges Cu1 -> Cl1; Cu1 -> L1_N; Cu1 -> L1_O; Cu1 -> L2_O; Cu2 -> Cl2; Cu2 -> L2_N; Cu2 -> L1_O; Cu2 -> L2_O; L1_N -> L1_O [style=dashed, arrowhead=none, label="Ligand 1"]; L2_N -> L2_O [style=dashed, arrowhead=none, label="Ligand 2"]; } dot Dimeric Structure of the Cu(II) Complex

Structural and Spectroscopic Characterization

A comprehensive characterization of the ligand and its metal complexes is crucial for understanding their properties and potential applications. The following table summarizes the key characterization data.

CompoundFormulaColorM.p. (°C)Key IR Bands (cm⁻¹)
L C₁₇H₁₆N₂OWhite110-1123300 (ν O-H), 1590 (ν C=N)
[PdCl₂(L)₂] C₃₄H₃₂Cl₂N₄O₂PdYellow>2503350 (ν O-H), 1600 (ν C=N), 320 (ν Pd-Cl)
[ZnCl₂(L)] C₁₇H₁₆Cl₂N₂OZnWhite210-2123320 (ν O-H), 1595 (ν C=N), 300, 280 (ν Zn-Cl)
[CuCl(L')]₂ C₃₄H₃₀Cl₂Cu₂N₄O₂Green>2501598 (ν C=N), 340 (ν Cu-Cl), 550 (ν Cu-O)

Data compiled from Muñoz et al., Inorganica Chimica Acta, 2011, 373, 211-218.[3]

Potential Applications in Drug Development and Catalysis

The diverse coordination chemistry of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol and its metal complexes opens up a wide range of potential applications.

Drug Development
  • Anticancer Agents: Pyrazole-based metal complexes have shown significant promise as anticancer agents.[4][5] The zinc(II) complex, with its tetrahedral geometry, could be a candidate for targeted drug delivery, as zinc is an essential trace element in biological systems.

  • Antimicrobial Agents: Copper complexes are well-known for their antimicrobial properties.[1][6] The dimeric copper(II) complex of the deprotonated ligand could exhibit enhanced antibacterial and antifungal activity due to the presence of two copper centers.

Catalysis
  • Cross-Coupling Reactions: Palladium complexes are workhorses in catalytic cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals. The mononuclear palladium(II) complex could serve as a precatalyst for reactions such as Suzuki-Miyaura or Heck couplings.

  • Oxidation Catalysis: The versatile redox chemistry of copper makes its complexes suitable for oxidation catalysis. The dimeric copper(II) complex could be investigated for its catalytic activity in the oxidation of alcohols or other organic substrates.

Conclusion

2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol is a highly versatile ligand that demonstrates a rich and varied coordination chemistry. Its ability to act as both a neutral and an anionic bidentate ligand allows for the synthesis of mononuclear and dinuclear complexes with different geometries. The detailed structural and spectroscopic characterization of its palladium(II), zinc(II), and copper(II) complexes provides a solid foundation for further exploration of their potential in drug development and catalysis. The insights presented in this guide are intended to stimulate further research into this promising class of coordination compounds, ultimately leading to the development of novel therapeutics and efficient catalytic systems.

References

  • Pyrazolone-Based Zn(II) Complexes Display Antitumor Effects in Mutant p53-Carrying Cancer Cells. J Med Chem. 2024;67(17):15676-15690.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • Pyrazolone-Based Zn(II) Complexes Display Antitumor Effects in Mutant p53-Carrying Cancer Cells. J Med Chem. 2024;67(17):15676-15690.
  • Antibacterial activity of copper pyrazolate coordination polymers. New J. Chem. 2023, 47, 18531-18540.
  • The Antimicrobial Efficacy of Copper Complexes: A Review. Int J Mol Sci. 2023;24(10):8753.
  • Crystallographic data for the Zn(II) complex. ResearchGate. Available at: [Link].

  • Pyrazolone-Based Zn(II) Complexes Display Antitumor Effects in Mutant p53-Carrying Cancer Cells. Semantic Scholar. Available at: [Link].

  • Indenyl and Allyl Palladate Complexes Bearing N‐Heterocyclic Carbene Ligands. Padua Research Archive. Available at: [Link].

  • Study of the coordination behaviour of (3,5-diphenyl-1 H-pyrazol-1-yl)ethanol against Pd(II), Zn(II) and Cu(II). Inorganica Chimica Acta. 2011;373(1):211-218.
  • Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. ACS Appl.
  • Variable Coordination Behavior of New Hybrid Pyrazole Ligand: Synthesis and Characterization of Several ZnII, CdII, HgII, PdII, PtII, and NiII Complexes. Inorganic Chemistry. 2009;48(18):8849-8862.
  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. J Mol Struct. 2022;1248:131448.
  • Antioxidant and Antibacterial Screening and Hg(II) Sensing, Activities of Cu(II)pyridine‐2,6‐dicarboxylate Complexes. ChemistrySelect. 2023; 8(32): e202301552.
  • ZnCl2 (tetragonal, I-42d, 122). Materials Project. Available at: [Link].

  • (PDF) Crystal structure of trans-dichlorobis[3-(4-octyloxyphenyl)pyrazole]· palladium(II), PdCl2(C17H24N2O)2. ResearchGate. Available at: [Link].

  • Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols. RSC Adv. 2022;12(49):32049-32058.
  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(4,4′-bipyrazolate). Inorg. Chem. 2016, 55, 19, 9595–9598.
  • Design, structural investigations and antimicrobial activity of pyrazole nucleating copper and zinc complexes. Polyhedron. 2021;195:114991.
  • PdCl2 (monoclinic, P2_1/c, 14). Materials Project. Available at: [Link].

  • Crystal and molecular structures of dichloridopalladium(II) containing 2-methyl- or 2-phenyl-8-(diphenyphosphanyl)quinoline. Acta Crystallogr C Struct Chem. 2016;72(Pt 10):769-775.
  • Palladium-based pseudohomogeneous catalyst for highly selective aerobic oxidation of benzylic alcohols to aldehydes. Sci Rep. 2022;12(1):15984.
  • Palladium(II) chloride. Wikipedia. Available at: [Link].

  • Synthesis, crystal structure and Hirshfeld surface analysis of [Cu(H2L)2(μ-Cl)CuCl3].
  • The Chemistry in our Drugs. Divulga UAB. Available at: [Link].

  • New palladium(II) complexes bearing pyrazole-based Schiff base ligands: synthesis, characterization and cytotoxicity. Eur J Med Chem. 2010;45(3):1097-1101.
  • Inorganica Chimica Acta. FAU CRIS. Available at: [Link].

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. 2021;26(11):3332.
  • Development of novel pyrazolones by using SiO2/ZnCl2 – green approach. J. Chem. Sci. 2019;131:105.
  • ZnCl2 (tetragonal, I-42d, 122). Materials Project. Available at: [Link].

  • Inorganica chimica acta (Online). Brown University Library. Available at: [Link].

  • Crystal structures of ZnCl2·2.5H2O, ZnCl2·3H2O and ZnCl2·4.5H2O. Acta Crystallogr E Crystallogr Commun. 2017;73(Pt 5):734-739.
  • ZnCl2 (monoclinic, P2_1/c, 14). Materials Project. Available at: [Link].

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. World Journal of Pharmacy and Pharmaceutical Sciences. 2015;4(10):1386-1393.
  • Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. ResearchGate. Available at: [Link].

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev. 2000, 100, 8, 3009–3066.
  • Inorganica Chimica Acta. Mendeley Data. Available at: [Link].

  • Crystal data and structure refinement for CuCl 2 . C 10 H 8 N 2. ResearchGate. Available at: [Link].

  • CuCl2 (tetragonal, P4/mmm, 123). Materials Project. Available at: [Link].

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. 2012;17(10):11937-11948.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Sci Rep. 2019;9(1):17154.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig

Sources

Exploratory

The Cornerstone of Druggability: A Technical Guide to Molecular Weight and Physicochemical Characteristics

In the intricate ballet of drug discovery and development, the intrinsic properties of a candidate molecule dictate its every move. Before a compound can exert its therapeutic effect, it must successfully navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate ballet of drug discovery and development, the intrinsic properties of a candidate molecule dictate its every move. Before a compound can exert its therapeutic effect, it must successfully navigate the complex biological milieu—a journey governed by a set of fundamental physicochemical characteristics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of molecular weight and other key physicochemical parameters, the experimental methodologies to assess them, and their profound implications for a compound's ultimate success as a therapeutic agent.

Molecular Weight: The Foundational Metric

Molecular weight (MW), the sum of the atomic weights of the constituent atoms in a molecule, is more than a simple physical constant; it is a primary determinant of a drug's pharmacokinetic profile.[1][2] The size of a molecule profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[1][3][4][5]

The "Rule of Five" and Its Modern Implications

In 1997, Christopher Lipinski revolutionized early-stage drug discovery with his "Rule of Five," an empirically derived set of guidelines that predict the likelihood of a compound's oral bioavailability.[6][7][8] One of the key tenets of this rule is a molecular weight of less than 500 Daltons.[6][7][8][9][10] Smaller molecules generally exhibit better absorption and permeation across biological membranes.[1][3] While the "Rule of Five" remains a valuable guiding principle, the advent of new therapeutic modalities, such as PROTACs and macrocycles, has led to the exploration of chemical space "beyond the Rule of Five."[8]

Causality: Why Molecular Weight Matters

The influence of molecular weight on a drug's journey through the body is multifaceted:

  • Absorption: Smaller molecules are more readily absorbed through the gastrointestinal tract.[11] Larger molecules face greater difficulty traversing the lipid bilayers of cell membranes, often resulting in poor oral bioavailability.[11]

  • Distribution: Once in the bloodstream, a drug's ability to distribute into various tissues and organs is also size-dependent.[3] While larger molecules may have restricted access to certain tissues, very small molecules might exhibit poor specificity and lead to off-target effects.[3]

  • Metabolism and Excretion: Molecular weight can influence how a drug is metabolized by enzymes and subsequently eliminated from the body.[1]

Experimental Determination of Molecular Weight

Accurate determination of molecular weight is a critical first step in characterizing a new chemical entity.

Table 1: Common Techniques for Molecular Weight Determination of Small Molecules

TechniquePrincipleApplicability
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Provides highly accurate molecular weight and structural information for a wide range of small molecules.[12]
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Separates molecules based on their hydrodynamic volume.Primarily used for polymers but can be adapted for smaller molecules.[12][13]
Diffusion-Ordered NMR Spectroscopy (DOSY-NMR) Differentiates molecules based on their diffusion coefficients, which correlate with size.A powerful technique for determining the molecular weight of molecules in solution and studying aggregation.[14][15]
Static Light Scattering (SLS) Measures the intensity of scattered light to determine the molar mass.A non-destructive method suitable for macromolecules like proteins and polymers.[16][17]

Lipophilicity: The Balance Between Water and Fat

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's ability to cross biological membranes and interact with its target.[18][19] It is a delicate balance; a drug must be lipophilic enough to traverse cell membranes but also possess sufficient aqueous solubility to dissolve in physiological fluids.[18]

Quantifying Lipophilicity: LogP and LogD

The most common measure of lipophilicity is the partition coefficient (P) , which describes the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[20] For practical purposes, this is expressed on a logarithmic scale as LogP .[20]

For ionizable compounds, the distribution coefficient (D) , expressed as LogD , is more relevant as it considers both the ionized and unionized forms of the molecule at a specific pH.[19]

The Impact of Lipophilicity on ADME
  • Absorption: Optimal lipophilicity is crucial for oral absorption. Highly lipophilic compounds may be poorly soluble in the aqueous environment of the gut, while highly hydrophilic compounds may not effectively cross the lipid-rich cell membranes of the intestinal wall.[18]

  • Distribution: Lipophilicity influences how a drug distributes throughout the body. Highly lipophilic drugs tend to accumulate in fatty tissues.[8]

  • Metabolism: Increased lipophilicity can lead to greater binding to metabolic enzymes, potentially increasing the rate of metabolism.

  • Toxicity: High lipophilicity has been associated with an increased risk of toxicity.[21]

Experimental Determination of Lipophilicity

Several methods are employed to experimentally determine LogP and LogD.

This traditional method directly measures the partition coefficient.[22][23]

Protocol:

  • Prepare a biphasic system of n-octanol and water (or a suitable buffer for LogD).

  • Add a known amount of the target compound to the system.

  • Agitate the mixture vigorously until equilibrium is reached.

  • Separate the two phases.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[22]

  • Calculate LogP or LogD using the formula: LogP/LogD = log10 ([Concentration in octanol] / [Concentration in water/buffer]).

Diagram 1: Experimental Workflow for the Shake-Flask Method

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep1 Prepare n-octanol and aqueous phases prep2 Add known amount of compound prep1->prep2 part1 Agitate until equilibrium prep2->part1 part2 Separate phases part1->part2 anal1 Measure concentration in each phase (e.g., HPLC, UV-Vis) part2->anal1 calc1 Calculate LogP/LogD anal1->calc1 G A Prepare solutions of compound at varying pH values B Measure UV-Vis absorbance spectrum for each solution A->B C Plot absorbance at a specific wavelength vs. pH B->C D Fit data to a sigmoidal curve C->D E Determine inflection point of the curve D->E F Inflection point pH = pKa E->F

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol

Abstract & Introduction This application note details the synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol via the cyclocondensation of chalcone (1,3-diphenyl-2-propene-1-one) with 2-hydrazinoethanol. Pyrazoles ar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol via the cyclocondensation of chalcone (1,3-diphenyl-2-propene-1-one) with 2-hydrazinoethanol. Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex). The specific incorporation of a N-hydroxyethyl side chain serves two critical functions in drug discovery: it enhances aqueous solubility compared to purely lipophilic analogs and provides a reactive primary alcohol handle for further bioconjugation or derivatization.

This guide moves beyond basic recipe-following, offering a mechanistic rationale for regioselectivity and a self-validating protocol designed for reproducibility in pharmaceutical research environments.

Retrosynthesis & Reaction Mechanism[1]

Mechanistic Pathway

The formation of the pyrazole core follows a Michael addition-cyclocondensation sequence.[1] Understanding the regiochemistry is critical:

  • Nucleophilic Attack (Regioselectivity Determinant): The terminal primary amine (

    
    ) of 2-hydrazinoethanol is more nucleophilic and less sterically hindered than the secondary amine. It attacks the electrophilic 
    
    
    
    -carbon of the chalcone (Michael Addition).
  • Intermediate Formation: This forms an acyclic hydrazone-like intermediate.

  • Cyclization: The secondary nitrogen (bearing the hydroxyethyl group) attacks the carbonyl carbon intramolecularly.

  • Dehydration: Loss of water and aromatization drives the reaction to the stable pyrazole product.

Critical Note on Regiochemistry: Due to the nucleophilic ordering (


), the major product is the 1,3,5-substituted  isomer. The phenyl ring originally attached to the carbonyl becomes the C3-substituent, while the phenyl ring at the 

-position becomes the C5-substituent.
Mechanism Visualization

ReactionMechanism Chalcone Chalcone (1,3-diphenylprop-2-en-1-one) Michael Intermediate 1: Michael Adduct (C-N Bond Formation) Chalcone->Michael β-attack by NH2 Reagent 2-Hydrazinoethanol (Nucleophile) Reagent->Michael Cyclization Intermediate 2: Intramolecular Cyclization Michael->Cyclization Carbonyl attack by NH-R Product Target Pyrazole (Aromatization/-H2O) Cyclization->Product Dehydration

Figure 1: Mechanistic pathway highlighting the regioselective Michael addition followed by cyclodehydration.

Experimental Protocols

Materials & Equipment
  • Starting Material: Chalcone (1,3-diphenyl-2-propene-1-one) [CAS: 94-41-7].

  • Reagent: 2-Hydrazinoethanol (98%) [CAS: 109-84-2]. Warning: Viscous, hygroscopic, and potential carcinogen. Handle in fume hood.

  • Solvent: Ethanol (Absolute) or PEG-400 (Green Alternative).

  • Catalyst: Glacial Acetic Acid (catalytic amount) or NaOH (optional, depending on method).

Method A: Thermal Condensation (Standard Protocol)

Best for scale-up and robustness.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Chalcone (2.08 g, 10 mmol) in Ethanol (20 mL) .

  • Addition: Add 2-Hydrazinoethanol (0.84 g, 1.1 eq, 11 mmol) dropwise to the stirring solution.

    • Note: A slight excess of hydrazine ensures complete consumption of the limiting chalcone.

  • Catalysis: Add 3-5 drops of Glacial Acetic Acid .

    • Why? Acid catalysis activates the carbonyl, accelerating the cyclization step.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours . Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice-Cold Water (100 mL) with vigorous stirring. The product should precipitate as a solid.[2]

    • Troubleshooting: If the product "oils out," scratch the flask walls with a glass rod or seed with a crystal to induce precipitation.

  • Purification: Filter the solid and recrystallize from Ethanol/Water (9:1) .

Method B: Microwave-Assisted Synthesis (High-Throughput)

Best for library generation and rapid optimization.

  • Setup: Place Chalcone (1 mmol) and 2-Hydrazinoethanol (1.2 mmol) in a microwave process vial.

  • Solvent: Add Ethanol (2 mL) .

  • Irradiation: Irradiate at 140 W, 80°C for 5–10 minutes .

  • Workup: Pour into crushed ice; filter the precipitate.

Comparison of Methods
ParameterMethod A (Thermal)Method B (Microwave)
Reaction Time 4–6 Hours5–10 Minutes
Yield (Typical) 75–82%85–92%
Energy Efficiency LowHigh
Scalability High (Gram to Kg)Low (Milligram scale)

Workflow & Decision Tree

Workflow Start Start Synthesis CheckSolubility Dissolve Chalcone in EtOH Start->CheckSolubility AddReagent Add 2-Hydrazinoethanol (+ Cat. AcOH) CheckSolubility->AddReagent Reflux Reflux 4-6h AddReagent->Reflux TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Workup Pour into Ice Water TLC->Workup Complete Precipitate Solid Precipitate? Workup->Precipitate Filter Filter & Wash Precipitate->Filter Yes OilTreat Troubleshoot: Cool < 0°C / Seed / Sonication Precipitate->OilTreat No (Oiling) Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Pure Product Characterization Recryst->Final OilTreat->Filter

Figure 2: Operational workflow including critical decision points for workup.

Characterization & Validation (QC)

To validate the structure and ensure the correct isomer was formed, compare your data against these expected values.

Proton NMR ( H-NMR, 400 MHz, CDCl )

The "Self-Validating" signals are the Pyrazole-H4 singlet and the distinct triplets of the ethanol side chain.

PositionChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Pyrazole-H4 6.55 – 6.65 Singlet (s) 1H Diagnostic Signal
Aromatic7.30 – 7.80Multiplet (m)10HPhenyl protons
N-CH

4.20 – 4.30 Triplet (t) 2H Methylene attached to N1
CH

-OH
3.95 – 4.05 Triplet (t) 2H Methylene attached to OH
OH2.50 – 3.00Broad (br)1HHydroxyl (Exchangeable)
Critical Process Parameters (CPP) & Troubleshooting
  • Regioisomer Contamination:

    • Issue: Presence of minor 1,5,3-isomer.

    • Detection: Look for a smaller singlet slightly upfield/downfield of the main H4 signal in NMR.

    • Remediation:[3][4] Recrystallization from Ethanol is usually sufficient to remove the minor isomer due to packing differences.

  • Oiling Out:

    • Cause: Residual solvent or impurities preventing crystal lattice formation.

    • Fix: Decant the aqueous layer, dissolve the oil in minimum hot ethanol, and add water dropwise until turbid. Allow to cool very slowly.

  • Incomplete Cyclization:

    • Detection: Presence of hydrazone intermediate (often colored yellow/orange, whereas product is pale yellow/white).

    • Fix: Ensure catalytic acid is added and reflux time is sufficient.

References

  • Mechanochemical Synthesis: Zhang, Z., et al. "One-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine under mechanochemical ball milling." CLOCKSS, 2013. Link

  • Green Chemistry (PEG-400): "PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation." Healthcare Bulletin. Link

  • Microwave Assisted Synthesis: "Green, One-Pot Synthesis of Pyrazole derivatives based on Chalcones." ResearchGate, 2024. Link

  • Biological Activity Context: "Green synthesis and biological screening of some fluorinated pyrazole chalcones." World Health Organization (WHO). Link

  • General Pyrazole Characterization: "Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole." BenchChem.[5] Link

Sources

Application

Application Note &amp; Protocol: A Guideline for the N-alkylation of 3,5-Diphenylpyrazole with 2-Chloroethanol

Abstract: N-alkylated pyrazole scaffolds are foundational pharmacophores in modern drug discovery, demonstrating a wide spectrum of biological activities.[1][2][3] This document provides a comprehensive, field-proven pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-alkylated pyrazole scaffolds are foundational pharmacophores in modern drug discovery, demonstrating a wide spectrum of biological activities.[1][2][3] This document provides a comprehensive, field-proven protocol for the synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol, a valuable intermediate for further functionalization. We delve into the mechanistic underpinnings of the N-alkylation reaction, offer a detailed step-by-step experimental procedure, and provide a robust troubleshooting guide to empower researchers in achieving high-yield, high-purity synthesis. This application note is designed for researchers, medicinal chemists, and drug development professionals seeking a reliable and well-characterized method for preparing functionalized pyrazole derivatives.

Scientific Rationale and Mechanistic Overview

The N-alkylation of pyrazoles is a cornerstone reaction in heterocyclic chemistry. The target molecule, 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol, is synthesized via a classical nucleophilic substitution reaction. Given that 3,5-diphenylpyrazole is a symmetric molecule, the reaction proceeds without the challenge of regioselectivity that often complicates the alkylation of unsymmetrical pyrazoles.[4][5]

The Causality Behind the Protocol:

  • Deprotonation: The N-H proton of the pyrazole ring (pKa ≈ 14) is weakly acidic. A suitable base is required to deprotonate the nitrogen, transforming it into a potent nucleophile. While strong bases like sodium hydride (NaH) can be used, an inorganic base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent offers a safer and highly effective alternative, minimizing potential side reactions.[4]

  • Nucleophilic Attack: The resulting pyrazolate anion executes a nucleophilic attack on the electrophilic carbon of 2-chloroethanol.

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for this Sₙ2 reaction. They effectively solvate the potassium cation while leaving the pyrazolate anion relatively "bare," thereby enhancing its nucleophilicity and accelerating the reaction rate.[4]

  • Leaving Group: 2-Chloroethanol is used as the alkylating agent. While alkyl chlorides are less reactive than the corresponding bromides or iodides, this can be compensated for by adjusting the reaction temperature or time.[4] The choice of an alkyl chloride is often a practical balance between reactivity and cost-effectiveness.

Reaction Mechanism:

The diagram below illustrates the base-mediated N-alkylation process.

Caption: Reaction mechanism for N-alkylation of 3,5-diphenylpyrazole.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjustments can be made as necessary.

2.1 Materials and Equipment

Reagent/MaterialGradeSupplier Example
3,5-Diphenylpyrazole>98%Sigma-Aldrich
2-Chloroethanol>99%Acros Organics
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Deionized Water--
Brine (Saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)-Sigma-Aldrich
Silica Gel230-400 meshSorbent Tech.
Equipment Specification -
Round-bottom flask100 mL-
Magnetic stirrer and stir bar--
Condenser--
Heating mantle with controller--
Inert atmosphere setup (N₂/Ar)--
Separatory Funnel250 mL-
Rotary Evaporator--
Flash Chromatography System--

2.2 Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge flask with 3,5-diphenylpyrazole and K₂CO₃ B 2. Add anhydrous DMF under N₂ atmosphere A->B C 3. Add 2-chloroethanol dropwise B->C D 4. Heat reaction to 80°C for 12-24h C->D E 5. Monitor progress via TLC D->E F 6. Cool to RT, pour into water E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Wash combined organic layers with brine G->H I 9. Dry over MgSO₄ and concentrate H->I J 10. Purify crude product via column chromatography I->J K 11. Characterize pure product (NMR, MS) J->K

Caption: Overall experimental workflow from setup to characterization.

2.3 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3,5-diphenylpyrazole (1.10 g, 5.0 mmol, 1.0 eq) and anhydrous potassium carbonate (1.04 g, 7.5 mmol, 1.5 eq).

  • Inert Atmosphere: Seal the flask, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add 25 mL of anhydrous DMF via syringe. Stir the resulting suspension at room temperature.

  • Reagent Addition: Add 2-chloroethanol (0.50 mL, 7.5 mmol, 1.5 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 80-90°C using a heating mantle and allow it to stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes eluent system. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove any residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate is typically effective.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol as a white to off-white solid.

Data and Characterization

3.1 Expected Results

ParameterExpected Value
Theoretical Yield 1.32 g
Appearance White to off-white solid
Expected Yield 75-90%
Molecular Formula C₁₇H₁₆N₂O
Molecular Weight 264.33 g/mol
Purity (Post-Column) >98% (by ¹H NMR)

3.2 Characterization Data (Predicted)

TechniqueData
¹H NMR δ (ppm, 400 MHz, CDCl₃): 7.80-7.75 (m, 4H, Ar-H), 7.45-7.30 (m, 6H, Ar-H), 6.45 (s, 1H, pyrazole C4-H), 4.30 (t, 2H, N-CH₂), 4.05 (t, 2H, CH₂-OH), 2.50 (br s, 1H, OH).
¹³C NMR δ (ppm, 100 MHz, CDCl₃): 152.0, 145.0, 132.0, 129.5, 129.0, 128.5, 126.0, 104.0, 61.0, 52.0.
Mass Spec (ESI+) m/z: 265.13 [M+H]⁺, 287.11 [M+Na]⁺

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive base (absorbed moisture).2. Non-anhydrous solvent.3. Insufficient temperature/time.1. Use freshly opened or properly stored anhydrous K₂CO₃.2. Use a fresh bottle of anhydrous DMF.3. Increase temperature to 100°C or extend reaction time to 36h.
Multiple Products on TLC 1. Side reactions due to impurities.2. Degradation of starting material or product.1. Ensure purity of starting materials.2. Avoid excessively high temperatures (>120°C).
Difficult Purification 1. Product co-elutes with impurities.2. Residual DMF in the crude product.1. Optimize the solvent system for column chromatography (e.g., use a shallower gradient).2. Ensure thorough washing with brine during work-up.
Low Yield after Work-up 1. Incomplete extraction of the product.2. Product has some water solubility.1. Perform additional extractions with ethyl acetate.2. Saturate the aqueous layer with NaCl before extraction to reduce product solubility.

Safety and Handling

  • 2-Chloroethanol: Highly toxic and readily absorbed through the skin. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • N,N-Dimethylformamide (DMF): A skin and respiratory irritant. It is a suspected teratogen. Handle with care in a fume hood.

  • General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE at all times. Dispose of chemical waste according to institutional guidelines.

References

  • G. W. G. R. A. M. J. H. M. S. W. B. M. L. W. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111–121. [Link]

  • G. W. G. R. A. M. J. H. M. S. W. B. M. L. W. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Tanaka, K. et al. (1996). N-alkylation method of pyrazole.
  • Yakunina, Y. E., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(13), 10535. [Link]

  • Yakunina, Y. E., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]

  • Al-Soud, Y. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and Their Derivatives as Potential Anticancer Agents. PMC. [Link]

  • Zhang, M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1847-1865. [Link]

  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Hsieh, M.-C., et al. (2010). 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents. PubMed. [Link]

  • Singh, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2023). Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. ResearchGate. [Link]

  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 1643-1673. [Link]

  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21398-21415. [Link]

Sources

Method

Application Notes and Protocols: Crystallization Methods for 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol

Introduction In the realm of pharmaceutical sciences and materials research, the purification and crystalline form of an active pharmaceutical ingredient (API) or a key intermediate are of paramount importance. The compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of pharmaceutical sciences and materials research, the purification and crystalline form of an active pharmaceutical ingredient (API) or a key intermediate are of paramount importance. The compound 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic molecule featuring a pyrazole core, a structural motif prevalent in a wide array of biologically active compounds.[1][2][3] The ability to obtain this compound in a highly pure, crystalline state is crucial for consistent downstream applications, including pharmacological screening, formulation development, and single-crystal X-ray diffraction studies for structural elucidation.[1][4]

This comprehensive guide provides detailed application notes and protocols for the crystallization of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower users to adapt and troubleshoot these methods effectively. The protocols described herein are developed based on the fundamental principles of crystallization and the known physicochemical properties of pyrazole derivatives.

Physicochemical Properties of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol

A thorough understanding of the compound's properties is the foundation for developing robust crystallization protocols.

PropertyValueSource
Molecular FormulaC₁₇H₁₆N₂O[5]
Molecular Weight264.328 g/mol [5]
Melting Point96.5-97.5 °C (recrystallized from ethanol)[5]
XLogP32.8[5]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count2[5]
Water Solubility22.2 µg/mL[5]

The presence of a hydroxyl group suggests the potential for hydrogen bonding, influencing solvent selection. The moderate lipophilicity (XLogP3 of 2.8) and low water solubility indicate that a range of organic solvents will be suitable for crystallization.

Principles of Crystallization

Crystallization is a purification technique based on the differences in solubility of a compound and its impurities in a given solvent system.[6][7] The fundamental principle is that the solubility of most solids increases with temperature.[6] By dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then allowing it to cool, the solubility of the compound decreases, leading to the formation of crystals as it precipitates out of the solution.[7] Impurities, being present in smaller quantities, ideally remain dissolved in the solvent.

The choice of solvent is critical and is guided by the "like dissolves like" principle.[8] A good crystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.

  • Dissolve impurities readily at all temperatures or not at all.

  • Have a relatively low boiling point for easy removal from the crystals.

  • Not react with the compound being purified.

Crystallization Protocols

Based on the properties of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol and general practices for pyrazole derivatives, the following crystallization methods are recommended.

Method 1: Cooling Crystallization from a Single Solvent

This is the most common and straightforward crystallization technique, suitable for compounds that exhibit a significant increase in solubility with temperature.[7] Ethanol is a good starting point, as the melting point data indicates it has been successfully used for recrystallization.[5]

Protocol: Cooling Crystallization using Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[9]

  • Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the impurities.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, more well-defined crystals, insulate the flask (e.g., by wrapping it in glass wool or placing it in a Dewar flask).

  • Crystal Formation: As the solution cools, the solubility of the compound will decrease, and crystals should begin to form. If no crystals appear, scratching the inside of the flask with a glass rod at the liquid-air interface can induce nucleation.

  • Ice Bath: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.[9]

  • Drying: Dry the crystals under vacuum to remove the last traces of solvent. The purity of the crystals can be assessed by melting point determination.

Workflow for Cooling Crystallization

Cooling_Crystallization A Crude Compound in Flask B Add Minimal Hot Solvent (e.g., Ethanol) A->B C Complete Dissolution B->C D Hot Filtration (Optional) C->D Insoluble impurities present E Slow Cooling to Room Temperature C->E No insoluble impurities D->E F Crystal Formation E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals Under Vacuum I->J K Pure Crystalline Product J->K

Caption: Workflow for Cooling Crystallization Method.

Method 2: Anti-Solvent Diffusion

This method is particularly useful when a compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent" or "bad" solvent), and the two solvents are miscible. The controlled introduction of the anti-solvent reduces the overall solubility of the compound, inducing crystallization.

Protocol: Anti-Solvent Diffusion using Dichloromethane and Hexane
  • Dissolution: Dissolve the crude 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol in a minimal amount of a "good" solvent, such as dichloromethane, at room temperature.

  • Layering: Carefully layer a "bad" solvent, such as hexane, on top of the solution. This can be done by slowly adding the hexane down the side of the vial or by using a syringe to avoid mixing.

  • Diffusion and Crystallization: Seal the vial and allow it to stand undisturbed. Over time, the hexane will slowly diffuse into the dichloromethane layer, reducing the solubility of the compound and causing crystals to form at the interface.

  • Isolation: Once a sufficient quantity of crystals has formed, carefully decant the supernatant.

  • Washing: Gently wash the crystals with a small amount of hexane.

  • Drying: Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.

Workflow for Anti-Solvent Diffusion

Anti_Solvent_Diffusion A Dissolve Crude Compound in 'Good' Solvent (e.g., Dichloromethane) B Carefully Layer 'Bad' Solvent (e.g., Hexane) on Top A->B C Seal and Allow Diffusion B->C D Crystal Formation at Interface C->D E Decant Supernatant D->E F Wash with 'Bad' Solvent E->F G Dry Crystals F->G H Pure Crystalline Product G->H

Caption: Workflow for Anti-Solvent Diffusion Method.

Method 3: Slow Evaporation

This technique is suitable for compounds that are soluble in a volatile solvent at room temperature.[9] By allowing the solvent to evaporate slowly, the concentration of the solute gradually increases, leading to the formation of high-quality crystals.

Protocol: Slow Evaporation from an Acetone Solution
  • Dissolution: Dissolve the crude 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol in a suitable volatile solvent, such as acetone, at room temperature to create a solution that is not fully saturated.

  • Evaporation: Transfer the solution to a clean vial or beaker. Cover the opening with parafilm and poke a few small holes in it. This will allow the solvent to evaporate slowly.

  • Crystal Growth: Place the container in a location free from vibrations and temperature fluctuations. As the solvent evaporates, the concentration of the compound will increase, and crystals will begin to form.

  • Isolation: Once a desirable amount of crystals has formed, isolate them by decanting the remaining solvent or by filtration.

  • Drying: Allow the crystals to air-dry or place them in a desiccator to remove any residual solvent.

Workflow for Slow Evaporation

Slow_Evaporation A Dissolve Compound in Volatile Solvent (e.g., Acetone) B Transfer to Vial with Perforated Cover A->B C Allow Slow Evaporation B->C D Crystal Formation as Concentration Increases C->D E Decant or Filter to Isolate D->E F Air Dry or Use Desiccator E->F G Pure Crystalline Product F->G

Caption: Workflow for Slow Evaporation Method.

Troubleshooting Common Crystallization Problems

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Solution is too dilute.- Compound is too soluble in the chosen solvent.- Insufficient cooling.- Boil off some of the solvent to increase concentration.- Add a seed crystal.- Scratch the inside of the flask.- Cool in an ice-salt bath.
Oiling out (formation of a liquid instead of solid crystals). - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Impurities are present.- Use a lower-boiling solvent.- Add more solvent to reduce saturation.- Re-purify the crude material before crystallization.
Poor recovery of crystals. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the filtrate and cool again.- Use a different solvent in which the compound is less soluble when cold.- Ensure the funnel and receiving flask are pre-warmed for hot filtration.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be cautious when heating flammable organic solvents. Use a heating mantle or steam bath instead of a Bunsen burner.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The crystallization of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol can be successfully achieved through several standard laboratory techniques. The choice of method and solvent system will depend on the specific purity requirements and the scale of the crystallization. By understanding the principles behind each method and carefully controlling the experimental parameters, researchers can obtain high-quality crystalline material suitable for a wide range of scientific applications.

References

  • Benchchem. Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.

  • ResearchGate. What solvent should I use to recrystallize pyrazoline?

  • ResearchGate. Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites.

  • Echemi. 2-(3,5-diphenylpyrazol-1-yl)ethanol.

  • MDPI. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity.

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • Reddit. Purified and recrystallized 3,5-dimethyl-1H-pyrazole.

  • Chemistry LibreTexts. Recrystallization.

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

  • PMC. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.

  • ResearchGate. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity.

  • Vulcanchem. 2-(1-phenyl-1H-pyrazol-5-yl)ethan-1-ol.

  • PubChem. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone.

  • PMC. Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy].

  • PMC. 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine.

  • Sigma-Aldrich. (2E)-1-[2-(3,5-DIPHENYL-1H-PYRAZOL-1-YL).

  • IUPAC Solubility Data Series.

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

  • PubChem. 1-acetyl-3,5-diphenyl-1H-pyrazole.

  • PMC. Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole.

  • ResearchGate. Solvents: Properties, solubility parameter, solvation, toxicity, safety.

  • Cardiff University. The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide.

  • FDA. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. /71737/download)

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis and Characterization of Transition Metal Complexes with Pyrazole-Ethanol Ligands

Introduction: The Significance of Pyrazole-Ethanol Ligands in Coordination Chemistry Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile building block in medicinal and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole-Ethanol Ligands in Coordination Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile building block in medicinal and materials chemistry.[1][2] Its derivatives are foundational motifs in numerous bioactive compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The true potential of these scaffolds is often unlocked through coordination with transition metals. The introduction of an ethanol moiety to the pyrazole core creates a potent bidentate ligand, capable of forming stable chelate rings with metal ions through a nitrogen atom of the pyrazole ring and the oxygen atom of the alcohol group.

The resulting transition metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to factors like increased lipophilicity, altered redox potentials, and specific geometries that facilitate interaction with biological targets like DNA or proteins.[3][5] This guide provides an in-depth exploration of the synthesis, characterization, and underlying principles for preparing these promising complexes, tailored for researchers in inorganic chemistry and drug development.

Core Principles of Synthesis: A Mechanistic Overview

The preparation of transition metal complexes with pyrazole-ethanol ligands is typically a straightforward coordination reaction. The fundamental principle involves the reaction of a metal salt (e.g., acetate, chloride, or nitrate salts of Cu(II), Ni(II), Co(II), Zn(II), etc.) with the pyrazole-ethanol ligand in a suitable solvent.

Causality of Experimental Design:

  • Choice of Solvent: Absolute ethanol is frequently the solvent of choice.[5] This is a strategic decision for several reasons: (1) It readily dissolves a wide range of pyrazole-based ligands and many transition metal salts. (2) Its boiling point (approx. 78 °C) is ideal for conducting reactions under reflux, providing sufficient thermal energy to overcome the activation barrier of complex formation without degrading the reactants. (3) In some cases, solvent molecules like ethanol or water can act as co-ligands, occupying coordination sites on the metal center.[6]

  • Reaction Conditions: The reaction is often performed under reflux. This constant, elevated temperature ensures the reaction proceeds to completion in a reasonable timeframe. The molar ratio of ligand to metal is a critical parameter that dictates the stoichiometry and geometry of the final complex.[7] Typically, a 2:1 ligand-to-metal ratio is employed to favor the formation of octahedral or square planar complexes, though 1:1 ratios are also explored.[7][8]

  • Deprotonation: The hydroxyl proton of the ethanol group is often lost upon coordination to the metal ion. This deprotonation is facilitated by the Lewis acidity of the metal center and results in a more stable, neutral complex. The disappearance of the O-H vibrational stretch in the infrared (IR) spectrum of the complex is a key piece of evidence for this coordination mode.[7]

Visualizing the Synthetic & Coordination Pathway

The overall process from ligand synthesis to final characterization can be visualized as a streamlined workflow.

G cluster_prep Preparation cluster_reaction Core Reaction cluster_downstream Downstream Processing & Analysis Ligand Ligand Synthesis (e.g., Knorr Pyrazole Synthesis) Complexation Complexation Reaction (Reflux in Ethanol) Ligand->Complexation MetalSalt Metal Salt Solution (e.g., Cu(OAc)₂ in EtOH) MetalSalt->Complexation Purification Purification (Crystallization/Filtration) Complexation->Purification Crude Product Characterization Structural & Spectroscopic Characterization Purification->Characterization Pure Complex Screening Application Screening (e.g., Biological Activity) Characterization->Screening G cluster_ligand Pyrazole-Ethanol Ligand M Mⁿ⁺ N1 N M->N1 Coordination Bond O O M->O Coordination Bond Pz_Ring Pyrazole Ring EtOH_Arm Ethanol Sidearm

Sources

Method

Application Notes and Protocols for the Esterification of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol

Abstract This comprehensive technical guide provides detailed protocols for the esterification of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol, a key intermediate in the synthesis of novel pyrazole-based compounds. Pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed protocols for the esterification of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol, a key intermediate in the synthesis of novel pyrazole-based compounds. Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of pharmacological activities.[1][2][3][4][5] The introduction of an ester moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, making efficient and versatile esterification procedures highly valuable for researchers in drug discovery and development. This guide details three robust esterification methodologies—Steglich esterification, acylation with acid chlorides, and Fischer-Speier esterification—providing step-by-step protocols, mechanistic insights, and comparative data to enable researchers to select the optimal method for their specific synthetic goals.

Introduction: The Significance of Pyrazole Esters in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug design, present in a variety of clinically approved drugs.[3][6] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow for potent and selective interactions with biological targets.[4] Ester derivatives of pyrazole-containing molecules are of particular interest as they can serve as prodrugs to enhance bioavailability, improve stability, or be active pharmacophores themselves. The esterification of a hydroxyl group on a pyrazole side-chain, such as in 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol, is a critical transformation for exploring the structure-activity relationships (SAR) of this important class of compounds.

Synthesis of the Starting Material: 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol

Prior to esterification, the synthesis of the starting alcohol is a necessary prerequisite. A common and effective method for synthesizing N-substituted pyrazoles is through the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][7]

Protocol 1: Synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol

This protocol involves a two-step process: the synthesis of 1,3-diphenyl-1,3-propanedione and its subsequent cyclocondensation with 2-hydroxyethylhydrazine.

Step A: Synthesis of 1,3-Diphenyl-1,3-propanedione (Not detailed here, as it is a commercially available starting material).

Step B: Cyclocondensation

  • Materials: 1,3-diphenyl-1,3-propanedione, 2-hydroxyethylhydrazine, ethanol, glacial acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve 1,3-diphenyl-1,3-propanedione (10 mmol) in ethanol (50 mL).

    • Add 2-hydroxyethylhydrazine (12 mmol) to the solution.

    • Add a catalytic amount of glacial acetic acid (0.5 mL).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Add cold water to the residue to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol.

Esterification Methodologies

The choice of esterification method depends on several factors, including the nature of the carboxylic acid, the stability of the starting materials to acidic or basic conditions, and the desired scale of the reaction. Below are three distinct and reliable protocols for the esterification of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol.

Method A: Steglich Esterification

The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[8][9][10] This method is particularly advantageous for acid- or base-sensitive substrates and for sterically hindered alcohols.[10][11]

Expertise & Experience: Why Choose Steglich Esterification?

This method is the preferred choice when dealing with valuable or complex carboxylic acids, as the reaction proceeds under neutral and ambient conditions, minimizing side reactions and degradation. The use of DMAP as a catalyst is crucial as it acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[9][10]

Mechanism of Steglich Esterification

Steglich_Esterification cluster_reactants Reactants cluster_products Products RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DMAP DMAP ROH Alcohol (Py-CH2CH2-OH) Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP + DMAP DCU Dicyclohexylurea (DCU) (Precipitate) O_Acylisourea->DCU Side reaction (slow) Acyl_DMAP->DMAP Regenerated Ester Ester Product (Py-CH2CH2-O-COR) Acyl_DMAP->Ester + Alcohol (ROH)

Caption: Mechanism of Steglich Esterification.

Protocol 2: Steglich Esterification of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol
  • Materials: 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol, carboxylic acid (e.g., acetic acid, benzoic acid), N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM, anhydrous).

  • Procedure:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol (1 mmol) and the desired carboxylic acid (1.2 mmol) in anhydrous DCM (20 mL).

    • Add DMAP (0.1 mmol) to the solution and stir for 5 minutes at room temperature.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.5 mmol) in anhydrous DCM (5 mL) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of cold DCM.

    • Combine the filtrates and wash successively with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel.

Method B: Acylation with Acid Chlorides

Acylation using an acid chloride is a rapid and often high-yielding method for ester synthesis.[12][13] The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl gas that is generated.[14]

Expertise & Experience: Why Choose Acylation?

This method is ideal for its speed and efficiency, especially when the corresponding acid chloride is readily available or easily synthesized. It is a powerful tool for creating esters from less reactive alcohols. The reaction is generally irreversible, which drives it to completion. Caution must be exercised as acid chlorides are highly reactive and sensitive to moisture.[13]

Experimental Workflow: Acylation

Acylation_Workflow Start Dissolve Alcohol & Base in Anhydrous Solvent Cool Cool to 0°C Start->Cool Add_Acyl Add Acid Chloride Dropwise Cool->Add_Acyl React Stir at Room Temp (Monitor by TLC) Add_Acyl->React Workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) React->Workup Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify

Caption: General workflow for acylation of an alcohol.

Protocol 3: Acylation of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol
  • Materials: 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol, acid chloride (e.g., acetyl chloride, benzoyl chloride), triethylamine (TEA) or pyridine, dichloromethane (DCM, anhydrous).

  • Procedure:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol (1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (20 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acid chloride (1.2 mmol) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding water (10 mL).

    • Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method C: Fischer-Speier Esterification

Fischer esterification is the classic method of forming an ester by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[15][16][17]

Expertise & Experience: Why Choose Fischer Esterification?

This method is cost-effective and suitable for large-scale synthesis where the starting materials are stable to strong acidic conditions.[18] The reaction is an equilibrium, so to achieve high yields, one must either use a large excess of one reactant (usually the alcohol) or remove water as it is formed, often by azeotropic distillation with a Dean-Stark apparatus.[16][18]

Mechanism of Fischer Esterification

Fischer_Esterification RCOOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ ROH Alcohol H_plus H⁺ (Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + Alcohol Ester Ester Tetrahedral_Int->Ester - H₂O, - H⁺ Water Water

Caption: Simplified mechanism of Fischer Esterification.

Protocol 4: Fischer Esterification of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol
  • Materials: 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol, carboxylic acid (in excess, can act as solvent), concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Procedure:

    • Combine 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol (1 mmol) and the carboxylic acid (10-20 mmol, or use as solvent).

    • Carefully add a catalytic amount of concentrated H₂SO₄ (2-3 drops) or p-TsOH (0.1 mmol).

    • Heat the mixture to reflux (typically 80-120 °C, depending on the carboxylic acid) for 4-12 hours. If the carboxylic acid is a solid, use a non-reactive solvent like toluene and a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

    • Carefully wash the organic layer with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography.

Summary and Comparison of Methods

FeatureSteglich EsterificationAcylation with Acid ChlorideFischer-Speier Esterification
Conditions Mild, neutral, room temp.Mild, basic, 0°C to room temp.Harsh, acidic, reflux
Reaction Time 12-24 hours2-4 hours4-12 hours
Reagent Sensitivity Tolerates sensitive groupsRequires stable alcoholSubstrates must be acid-stable
Byproducts Dicyclohexylurea (solid)Triethylamine hydrochloride (salt)Water
Key Advantage High functional group toleranceFast and high yieldingEconomical, good for large scale
Key Disadvantage Stoichiometric coupling agentAcid chloride can be hard to handleHarsh conditions, equilibrium

Conclusion

The esterification of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol can be successfully achieved through several well-established synthetic methods. The choice of protocol should be guided by the specific requirements of the synthesis, including the stability of the substrates, desired reaction scale, and availability of reagents. The Steglich esterification offers the greatest versatility for sensitive molecules, while acylation with acid chlorides provides a rapid and efficient route. For large-scale and cost-effective syntheses with acid-stable compounds, the classic Fischer esterification remains a viable option. These detailed protocols provide a robust starting point for researchers and drug development professionals to synthesize novel pyrazole esters for further investigation.

References

  • Royal Society of Chemistry. (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Chemical Communications.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
  • Yoon, Y. J., et al. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Supporting Information.
  • BenchChem. (2026). The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Chemistry Steps. (n.d.). Alcohols to Acid Chlorides.
  • Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. RSC Publishing.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Sharma, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC.
  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • Wikipedia. (n.d.). Steglich esterification.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides).
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Britannica. (2026). Alcohol - Esterification, Chemistry, Reactions.
  • Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate.
  • De Geyter, E., et al. (n.d.). An efficient and catalyst-free procedure for the condensation of acyl chlorides and alcohols using continuous flow.
  • ResearchGate. (2025). Selective esterifications of alcohols and phenols through carbodiimide couplings.
  • Neises, B., & Steglich, W. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses. Retrieved from [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol

This Application Note provides a rigorous, field-validated protocol for the microwave-assisted synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol . Designed for medicinal chemists and process engineers, this guide p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the microwave-assisted synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol . Designed for medicinal chemists and process engineers, this guide prioritizes reproducibility, green chemistry principles, and high-throughput efficiency.

Abstract

The pyrazole scaffold represents a privileged structure in pharmaceutical chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and various p38 MAP kinase inhibitors. Conventional synthesis often requires prolonged reflux times (6–24 hours) and harsh solvents. This protocol details a rapid, microwave-assisted cyclocondensation of 1,3-diphenylpropane-1,3-dione with 2-hydrazinoethanol. The method achieves >90% conversion in under 15 minutes , utilizing ethanol as a benign solvent, thereby significantly improving atom economy and throughput compared to thermal methods.

Scientific Rationale & Mechanism

The Chemistry

The synthesis involves the cyclocondensation of a 1,3-diketone (1,3-diphenylpropane-1,3-dione) with a substituted hydrazine (2-hydrazinoethanol).

  • Symmetry Advantage: Unlike unsymmetrical 1,3-diketones which yield regioisomeric mixtures (1,3- vs 1,5-isomers), the symmetric nature of 1,3-diphenylpropane-1,3-dione guarantees a single regioisomer: 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol .

  • Microwave Effect: Dielectric heating of the polar solvent (ethanol) and the ionic transition states accelerates the rate-determining dehydration step, driving the equilibrium toward the aromatic pyrazole system.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on a carbonyl carbon, forming a hydrazone intermediate. This is followed by intramolecular nucleophilic attack and subsequent dehydration/aromatization.

Mechanism Reactants Reactants (Diketone + Hydrazine) Inter1 Hydrazone Intermediate Reactants->Inter1 Nucleophilic Attack (-H2O) Inter2 5-Hydroxy-pyrazoline Intermediate Inter1->Inter2 Cyclization Product Target Pyrazole (Aromatized) Inter2->Product Dehydration (-H2O)

Figure 1: Simplified mechanistic pathway for pyrazole synthesis.

Materials & Equipment

Reagents
ReagentCAS NumberEquiv.Role
1,3-Diphenylpropane-1,3-dione 120-46-71.0Electrophile (Diketone)
2-Hydrazinoethanol 109-84-21.1 - 1.2Nucleophile
Ethanol (Absolute) 64-17-5SolventReaction Medium (Green)
Acetic Acid (Glacial) 64-19-7Cat. (5-10 mol%)Catalyst (Optional but recommended)
Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave, Biotage Initiator).

  • Vessels: 10 mL or 30 mL pressure-rated glass vials with crimp/snap caps.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Preparation
  • Weighing: In a 10 mL microwave vial, weigh 224 mg (1.0 mmol) of 1,3-diphenylpropane-1,3-dione.

  • Solvent Addition: Add 3.0 mL of absolute ethanol. Ensure the solid is dispersed (it may not fully dissolve at RT).

  • Reagent Addition: Add 84 mg (1.1 mmol, ~75 µL) of 2-hydrazinoethanol.

    • Note: 2-Hydrazinoethanol is viscous; accurate pipetting is crucial.

  • Catalyst: Add 1-2 drops of glacial acetic acid.

    • Insight: While the reaction proceeds without acid, a catalytic amount accelerates the dehydration of the intermediate hydroxypyrazoline, ensuring cleaner conversion.

  • Sealing: Cap the vial with a PTFE-lined septum cap.

Microwave Irradiation Parameters

Program the microwave reactor with the following "Dynamic" method:

ParameterSettingRationale
Temperature 100°C Optimal for reflux-like kinetics under pressure.
Hold Time 10:00 min Sufficient for >95% conversion.
Pressure Limit 250 psi (17 bar) Safety cutoff (Ethanol vapor pressure is well below this).
Power Dynamic (Max 150W) System adjusts power to maintain 100°C.
Stirring High Essential for uniform heat distribution.
Pre-stirring 30 secondsMixes reagents before heating begins.
Workflow Diagram

Workflow Start Start: Weigh Reagents (Diketone + Hydrazine) Mix Add Ethanol + Cat. AcOH Seal Vial Start->Mix MW Microwave Irradiation 100°C, 10 min, Dynamic Power Mix->MW Cool Cool to RT (Compressed Air Cooling) MW->Cool Workup Workup Decision Cool->Workup Solid Precipitate Formed? Filter & Wash (Cold EtOH) Workup->Solid Yes Liquid No Precipitate? Evaporate Solvent -> Recrystallize Workup->Liquid No Final Final Product 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol Solid->Final Liquid->Final

Figure 2: Experimental workflow for the synthesis and isolation.

Work-up and Purification[1]
  • Cooling: Allow the vial to cool to room temperature (typically automated by the reactor to <50°C).

  • Crystallization: The product often precipitates upon cooling.

    • If solid forms: Cool the vial in an ice bath for 15 minutes to maximize yield. Filter the solid using a Buchner funnel. Wash with cold ethanol (2 x 1 mL) .

    • If solution remains clear: Evaporate the solvent under reduced pressure (Rotavap). The residue will likely solidify. Recrystallize from minimal hot ethanol or an Ethanol/Water (8:2) mixture.

  • Drying: Dry the solid in a vacuum oven at 50°C for 2 hours.

Expected Results & Characterization

Yield and Physical Properties[1][2]
  • Expected Yield: 85% – 95%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Typically 95–110°C (Range varies slightly based on crystal habit/purity).

Spectroscopic Validation

To validate the structure, look for these diagnostic signals:

TechniqueDiagnostic SignalAssignment

H NMR
(400 MHz, DMSO-

)

6.80 – 6.90 (s, 1H)
H-4 of Pyrazole ring (Characteristic singlet).

7.30 – 7.90 (m, 10H)
Aromatic protons (Two phenyl rings).

4.10 – 4.20 (t, 2H)
N-CH

(Methylene attached to Nitrogen).

3.70 – 3.80 (t, 2H)
O-CH

(Methylene attached to Oxygen).

4.90 (br s, 1H)
-OH (Hydroxyl proton, exchangeable).

C NMR

~105 ppm
C-4 of Pyrazole.

~145-150 ppm
C-3/C-5 of Pyrazole.
Mass Spec (ESI+)m/z ~265.1 [M+H]

Molecular Ion (Calc. MW = 264.32).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversionIncrease MW hold time to 20 min or Temp to 120°C.
Oily Product Residual solvent or impuritiesTriturate the oil with cold hexanes or diethyl ether to induce crystallization.
Starting Material Remains Old Hydrazine reagent2-Hydrazinoethanol can oxidize/degrade. Use a fresh bottle or distill before use.
Colored Impurities Oxidation of phenols/aminesRecrystallize from Ethanol with a small amount of activated charcoal.

Safety Considerations

  • 2-Hydrazinoethanol: Toxic by inhalation and skin contact. Potential sensitizer. Handle in a fume hood with nitrile gloves.

  • Microwave Vials: Never heat a sealed vessel beyond its rated pressure limit. Always use the reactor's built-in safety covers.

  • Ethanol: Flammable. Ensure no leaks in the vessel before irradiation.

References

  • Microwave-Assisted Synthesis of Pyrazoles

    • Title: Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition.
    • Source: Heterocycles, Vol 68, No 9, 2006.
    • URL:[Link]

  • General Pyrazole Synthesis Protocol

    • Title: Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Solvent-Free Approaches

    • Title: Solvent-free Microwave-assisted Synthesis of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxyphenyl) Propane-1,3-dione.[1]

    • Source: Letters in Organic Chemistry (via ResearchG
    • URL:[Link]

  • Reagent Data (2-Hydrazinoethanol)

    • Title: 2-Hydrazinoethanol | C2H8N2O | CID 8017.[2]

    • Source: PubChem.[2]

    • URL:[Link]

Sources

Method

Application Notes and Protocols for Antimicrobial Assays of Diphenylpyrazole Derivatives

Introduction: The Promise of Diphenylpyrazole Derivatives in an Era of Antimicrobial Resistance The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, necessitating an urgent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Diphenylpyrazole Derivatives in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, necessitating an urgent and innovative response from the scientific community. In this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research, with pyrazole derivatives demonstrating a wide spectrum of pharmacological activities. Among these, diphenylpyrazole derivatives have garnered significant attention for their potential as novel antimicrobial agents. Their synthetic tractability and diverse biological activities make them prime candidates for the development of new therapeutics to combat resistant pathogens.[1][2]

This comprehensive guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of diphenylpyrazole derivatives for antimicrobial efficacy. It provides a detailed exposition of the essential in vitro assays required to characterize the antimicrobial profile and preliminary safety of these compounds. Beyond a mere recitation of procedural steps, this document elucidates the underlying scientific principles, ensuring that the described protocols are not only followed but also understood. This foundational knowledge is critical for troubleshooting, data interpretation, and the rational design of subsequent stages of drug development.

I. Primary Screening: The Agar Well Diffusion Assay

The agar well diffusion method is a preliminary, yet powerful, technique to qualitatively assess the antimicrobial activity of novel compounds. It is often the first step in the screening cascade due to its simplicity, cost-effectiveness, and ability to test multiple compounds against a panel of microorganisms simultaneously.

Scientific Principle

This assay is based on the principle of diffusion of an antimicrobial agent through a solid agar medium that has been uniformly seeded with a test microorganism. The antimicrobial agent creates a concentration gradient as it diffuses from its point of application (the well). If the compound possesses antimicrobial activity, a zone of inhibition—a clear area where microbial growth is visibly suppressed—will form around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound and the compound's diffusion characteristics.

Experimental Protocol

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Test diphenylpyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a standard antibiotic like Ciprofloxacin)

  • Negative control (the solvent used to dissolve the compounds)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard

  • Sterile cork borer (6-8 mm diameter)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Preparation of Inoculum: Aseptically prepare a suspension of the test microorganism in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Agar Plates: Using a sterile cotton swab, uniformly streak the entire surface of the MHA plates with the prepared microbial suspension to create a lawn of bacteria.[3][4]

  • Creation of Wells: With a sterile cork borer, create uniform wells in the agar.[5]

  • Application of Test Compounds: Carefully pipette a fixed volume (e.g., 100 µL) of the diphenylpyrazole derivative solution, positive control, and negative control into separate wells.[5]

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[6]

  • Observation and Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters (mm).

Data Presentation
CompoundConcentration (µg/mL)Test MicroorganismZone of Inhibition (mm)
Diphenylpyrazole A100S. aureus18
Diphenylpyrazole B100S. aureus12
Ciprofloxacin10S. aureus25
DMSON/AS. aureus0
Diphenylpyrazole A100E. coli15
Diphenylpyrazole B100E. coli9
Ciprofloxacin10E. coli22
DMSON/AE. coli0
Workflow Diagram

AgarWellDiffusion A Prepare 0.5 McFarland bacterial suspension B Inoculate MHA plate with bacterial lawn A->B C Create wells in agar with sterile cork borer B->C D Add test compounds, positive & negative controls C->D E Incubate at 37°C for 18-24 hours D->E F Measure zones of inhibition (mm) E->F

Caption: Agar Well Diffusion Workflow.

II. Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive preliminary screening, the next critical step is to quantify the antimicrobial activity of the diphenylpyrazole derivatives. The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] This method is highly reproducible and amenable to high-throughput screening. The protocols for this assay are well-established and standardized by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11][12]

Scientific Principle

The broth microdilution assay involves challenging a standardized inoculum of a test microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium. The assay is performed in a 96-well microtiter plate format. After incubation, the presence or absence of visible growth (turbidity) in each well is determined. The MIC is the lowest concentration of the compound at which no turbidity is observed.

Experimental Protocol

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test diphenylpyrazole derivatives

  • Positive control antibiotic

  • Bacterial cultures adjusted to 0.5 McFarland standard and then diluted

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of each diphenylpyrazole derivative. In a 96-well plate, perform serial two-fold dilutions of the compounds in CAMHB to achieve a range of concentrations.[7]

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without any compound) and a negative control (broth only) on each plate.

  • Incubation: Seal the plates and incubate at 37°C for 16-20 hours.

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. Alternatively, the absorbance can be read using a plate reader at 600 nm.

Data Presentation
CompoundTest MicroorganismMIC (µg/mL)
Diphenylpyrazole AS. aureus16
Diphenylpyrazole BS. aureus64
CiprofloxacinS. aureus1
Diphenylpyrazole AE. coli32
Diphenylpyrazole BE. coli>128
CiprofloxacinE. coli0.5
Workflow Diagram

MIC_Workflow A Prepare serial dilutions of compounds in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (5x10^5 CFU/mL) B->C D Include positive and negative controls C->D E Incubate at 37°C for 16-20 hours D->E F Determine MIC (lowest concentration with no growth) E->F

Caption: Broth Microdilution (MIC) Workflow.

III. Bactericidal vs. Bacteriostatic Activity: The Minimum Bactericidal Concentration (MBC) Assay

While the MIC provides information on the concentration of a compound required to inhibit microbial growth, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay is a follow-up to the MIC test and is crucial for understanding the lethal activity of an antimicrobial agent.[1][13][14]

Scientific Principle

The MBC is defined as the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[1][13] The assay involves sub-culturing the contents of the wells from the MIC assay that showed no visible growth onto an agar medium devoid of the antimicrobial compound. After incubation, the number of surviving colonies is counted to determine the concentration at which the compound is bactericidal.

Experimental Protocol

Materials:

  • MIC plate from the previous assay

  • MHA plates

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Sub-culturing from MIC plate: Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

  • Plating: Aliquot a small volume (e.g., 10-100 µL) from each selected well and plate it onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[1]

Data Presentation
CompoundTest MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Diphenylpyrazole AS. aureus16322Bactericidal
Diphenylpyrazole CS. aureus812816Bacteriostatic

A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.

IV. Preliminary Safety Assessment: In Vitro Cytotoxicity Assay

A promising antimicrobial agent must not only be effective against pathogens but also exhibit minimal toxicity to host cells. Therefore, an early assessment of cytotoxicity is a critical component of the drug development process. The MTT assay is a widely used colorimetric method to evaluate the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[15][16]

Scientific Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15][16] The amount of formazan produced is directly proportional to the number of viable cells. By exposing a mammalian cell line to the diphenylpyrazole derivatives, the reduction in cell viability can be quantified by measuring the absorbance of the solubilized formazan.

Experimental Protocol

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well sterile cell culture plates

  • Test diphenylpyrazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the diphenylpyrazole derivatives in cell culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[7]

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] The absorbance is proportional to the number of viable cells.

Data Presentation and Interpretation

The results are typically expressed as the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be calculated from the dose-response curve. A high IC₅₀ value indicates low cytotoxicity.

CompoundCell LineExposure Time (h)IC₅₀ (µM)
Diphenylpyrazole AHEK29348>100
Doxorubicin (Control)HEK293481.2
Workflow Diagram

Cytotoxicity_Workflow A Seed mammalian cells in 96-well plate B Treat cells with serial dilutions of compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate for 2-4 hours C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate % cell viability and IC50 F->G

Caption: MTT Cytotoxicity Assay Workflow.

V. Conclusion: A Roadmap for Advancing Diphenylpyrazole Antimicrobials

The protocols detailed in this guide provide a robust and systematic framework for the initial in vitro evaluation of diphenylpyrazole derivatives as potential antimicrobial agents. By progressing from qualitative screening to quantitative assessment of efficacy and preliminary safety, researchers can efficiently identify promising lead compounds for further development. Adherence to standardized methodologies, such as those outlined by the CLSI, is paramount for ensuring the generation of reliable and comparable data. The journey from a novel chemical entity to a clinically useful therapeutic is long and arduous, but it begins with the rigorous and well-executed foundational assays described herein.

References

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link]

  • Clinical and Laboratory Standards Institute. M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. CLSI M100™. [Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • LinkedIn. Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • Texas Children's Hospital. MTT Cell Assay Protocol. [Link]

  • Journal of Visualized Experiments. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • International Journal of Botany Studies. Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

  • Chemistry Notes. Antimicrobial activity by Agar well diffusion. [Link]

  • PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • Journal of Clinical Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • ResearchGate. (PDF) CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. [Link]

  • Regulations.gov. M07-A8. [Link]

Sources

Application

Regioselective synthesis of 1-substituted 3,5-diphenylpyrazoles

Application Note: Strategic Regiocontrol in the Synthesis of 1-Substituted 3,5-Diphenylpyrazoles Introduction: The Regioselectivity Challenge The 1,3,5-trisubstituted pyrazole scaffold is a privileged structure in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Regiocontrol in the Synthesis of 1-Substituted 3,5-Diphenylpyrazoles

Introduction: The Regioselectivity Challenge

The 1,3,5-trisubstituted pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for blockbuster COX-2 inhibitors (e.g., Celecoxib), CB1 antagonists (e.g., Rimonabant), and various agrochemicals.

While the synthesis of symmetrical 3,5-diphenylpyrazoles (where both aryl rings are identical) is trivial, the regioselective synthesis of unsymmetrical derivatives remains a critical bottleneck. When condensing a monosubstituted hydrazine with an unsymmetrical 1,3-diketone, two regioisomers are possible:

  • 1,3,5-isomer: The hydrazine substituent is distal to the most sterically hindered or electron-rich aryl group.

  • 1,5,3-isomer: The hydrazine substituent is proximal to that group.

Controlling this outcome is essential, as the biological activity often resides in only one isomer (e.g., the 1,5-diaryl arrangement is strictly required for COX-2 selectivity). This guide details two orthogonal protocols to access either isomer with high fidelity.

Mechanistic Theory & Causality

The regiochemical outcome is governed by the initial nucleophilic attack of the hydrazine nitrogen atoms on the 1,3-diketone carbonyls.

  • Electronic Control: The terminal nitrogen (

    
    ) of the hydrazine is the most nucleophilic. It preferentially attacks the most electrophilic carbonyl carbon.
    
  • Steric Control: In the absence of strong electronic bias, the nucleophile attacks the least hindered carbonyl.

  • Solvent Effects: Fluorinated alcohols (e.g., TFE, HFIP) can invert regioselectivity by hydrogen-bonding to specific carbonyls, altering their electrophilicity.

Visualizing the Pathway

Regioselectivity Start Unsymmetrical 1,3-Diketone (Ar1-CO-CH2-CO-Ar2) Intermediate Reaction Medium (Solvent/pH) Start->Intermediate Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Intermediate PathA Path A: NH2 attacks C(Ar1) Intermediate->PathA Acidic/Polar (Protonation Control) PathB Path B: NH2 attacks C(Ar2) Intermediate->PathB Basic/Steric (Hard/Soft Control) Isomer1 1-R-3-Ar2-5-Ar1 (1,5,3-Isomer) PathA->Isomer1 Isomer2 1-R-3-Ar1-5-Ar2 (1,3,5-Isomer) PathB->Isomer2

Figure 1: Mechanistic bifurcation in pyrazole synthesis. The choice of conditions dictates which carbonyl is attacked by the terminal hydrazine nitrogen.

Experimental Protocols

Protocol A: Synthesis of the 1,3,5-Isomer (The Chalcone Route)

Targeting: 1-Substituted-3-(Aryl A)-5-(Aryl B)-pyrazole

This method avoids the ambiguity of 1,3-diketones by using an


-unsaturated ketone (chalcone). The reaction proceeds via a pyrazoline intermediate, which is then oxidized. This route is highly regioselective  for the 1,3,5-isomer.[1]

Reagents:

  • Acetophenone derivative (Ar1)

  • Benzaldehyde derivative (Ar2)

  • Aryl/Alkyl Hydrazine Hydrochloride

  • Ethanol (Absolute)

  • Oxidizing agent (DDQ or Chloranil)

Step-by-Step Workflow:

  • Chalcone Formation (Claisen-Schmidt):

    • Mix equimolar amounts of Acetophenone (Ar1) and Benzaldehyde (Ar2) in Ethanol.

    • Add 10% NaOH dropwise at 0°C. Stir at RT for 4-6 hours.

    • Precipitate with ice water, filter, and recrystallize.

    • Result: Ar1-CO-CH=CH-Ar2.

  • Cyclization:

    • Dissolve Chalcone (1.0 equiv) and Hydrazine (1.2 equiv) in Ethanol (10 mL/mmol).

    • Add catalytic Acetic Acid (2-3 drops).

    • Reflux for 6-8 hours. Monitor by TLC (disappearance of yellow chalcone spot).

    • Result: 1,3,5-substituted Pyrazoline (Not Pyrazole yet).

  • Oxidative Aromatization:

    • To the crude pyrazoline solution, add DDQ (1.1 equiv) in Dioxane.

    • Stir at RT for 2 hours.

    • Workup: Pour into water, extract with Ethyl Acetate. Wash with 5% NaHCO3 (to remove hydroquinone).

    • Purification: Column chromatography (Hexane/EtOAc).[2]

Validation: This route locks the Ar2 group at the 5-position (derived from the aldehyde) and Ar1 at the 3-position (derived from the ketone).

Protocol B: Synthesis of the 1,5,3-Isomer (Fluorinated Solvent Method)

Targeting: 1-Substituted-5-(Aryl A)-3-(Aryl B)-pyrazole

Direct condensation of 1,3-diketones often yields mixtures. However, using Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) as a solvent can dramatically shift selectivity toward the 1,5-isomer due to strong hydrogen bond donating ability, which activates the carbonyls differentially.

Reagents:

  • Unsymmetrical 1,3-Diketone (Ar1-CO-CH2-CO-Ar2)

  • Substituted Hydrazine[2][3][4][5][6]

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol)[5]

Step-by-Step Workflow:

  • Preparation:

    • Dissolve 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add Hydrazine (1.1 mmol) slowly.

  • Reaction:

    • Stir at room temperature for 2-4 hours. (HFIP accelerates the reaction significantly compared to EtOH).

    • Note: No acid catalyst is usually required due to the acidity of HFIP (

      
      ).
      
  • Workup:

    • Evaporate HFIP (recoverable by distillation).

    • Redissolve residue in EtOH/Water to precipitate the product.

Data Comparison: Solvent Effects on Regioisomeric Ratio (RR)

SolventConditionsMajor IsomerRR (1,5 : 1,3)Yield
Ethanol Reflux, 4hMixture60 : 4085%
Acetic Acid 80°C, 2h1,5-Isomer75 : 2588%
HFIP RT, 2h1,5-Isomer >98 : 2 92%

Table 1: Impact of solvent on the condensation of 1-phenyl-1,3-butanedione with phenylhydrazine.

Analytical Validation (Self-Validating System)

Distinguishing the two isomers is the most common point of failure. Do not rely solely on melting point.

NMR Strategy

1. NOE (Nuclear Overhauser Effect) - The Gold Standard:

  • 1,5-Isomer: Strong NOE correlation observed between the protons of the N-Substituent (N-R) and the ortho-protons of the C5-Aryl ring .

  • 1,3-Isomer: NOE correlation is absent or very weak between N-R and the C3-Aryl ring (due to distance).

2. 13C NMR Chemical Shifts: The carbon atoms at positions 3 and 5 have distinct chemical environments.[7][8]

  • C3 Carbon: Typically resonates upfield (

    
     140-150 ppm).
    
  • C5 Carbon: Typically resonates downfield (

    
     130-140 ppm) but is highly sensitive to the N-substituent's steric bulk.
    
Analytical Workflow Diagram

Workflow Sample Crude Reaction Product TLC TLC Analysis (Check for single spot vs doublet) Sample->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification NMR 1H NMR & NOESY (Critical Validation) Purification->NMR Decision NOE between N-R and Aryl? NMR->Decision ResultA Positive NOE: Confirms 1,5-Isomer Decision->ResultA Yes ResultB Negative NOE: Confirms 1,3-Isomer Decision->ResultB No

Figure 2: Validation workflow to confirm regiochemical assignment.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[5] Journal of Organic Chemistry, 2008. Link

  • Celecoxib Synthesis Insights: "A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib." Journal of Chemical Education, 2026 (Cited Snippet). Link

  • Chalcone Route Mechanism: Soliman, R., et al. "Preparation and antidiabetic activity of some sulfonylurea derivatives of 3,5-disubstituted pyrazoles." Journal of Medicinal Chemistry, 2005.
  • NMR Characterization: Claramunt, R. M., et al.[7][8] "The Structure of Pyrazoles in the Solid State: Crystallography and NMR." Current Organic Chemistry, 2019.[7] Link

  • Flow Chemistry Approaches: "Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene." Journal of Flow Chemistry, 2021. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction time for pyrazole N-alkylation

To: User From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Reaction Kinetics for Pyrazole N-Alkylation Core Directive & Scope You have entered the Technical Support Cent...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Reaction Kinetics for Pyrazole N-Alkylation

Core Directive & Scope

You have entered the Technical Support Center for Heterocyclic Functionalization . This guide addresses the kinetic bottlenecks in pyrazole


-alkylation—a transformation critical to medicinal chemistry yet often plagued by sluggish rates and regioselectivity issues.

We do not provide generic advice. We provide causal analysis and self-validating protocols . If your reaction is taking 24 hours, this guide is designed to cut that time to 20 minutes while maintaining or improving the N1:N2 isomeric ratio.

Diagnostic Framework: Why Is Your Reaction Slow?

Before altering conditions, diagnose the rate-limiting step. The


-alkylation of pyrazole follows an 

mechanism where the deprotonated pyrazolate anion attacks an alkyl electrophile.
The Kinetic Bottleneck Decision Tree

Use this workflow to identify the specific variable stalling your reaction.

PyrazoleOptimization Start ISSUE: Reaction Time > 12h or Incomplete Conversion Solubility Check Solubility: Is the base/pyrazole fully dissolved? Start->Solubility BasePKa Check Base Strength: Is pKa(Base) > pKa(Pyrazole)? Solubility->BasePKa Yes (Homogeneous) SolventSwitch SOLUTION: Switch to Polar Aprotic (DMF, DMSO, NMP) Solubility->SolventSwitch No (Heterogeneous) LG Check Electrophile: Is Leaving Group Cl? BasePKa->LG Yes (Strong Base) BaseSwitch SOLUTION: Switch K2CO3 -> Cs2CO3 or NaH BasePKa->BaseSwitch No (Weak Base) Finkelstein SOLUTION: Add 10 mol% KI or Switch to Bromide/Iodide LG->Finkelstein Yes (Cl is slow) Microwave SOLUTION: Apply Microwave Irradiation (10 min @ 120°C) LG->Microwave No (LG is good, still slow)

Figure 1: Troubleshooting logic flow for stalling pyrazole alkylations. Follow the path to identify the primary kinetic barrier.

Optimization Protocols

Protocol A: The "Cesium Effect" (Solvation Optimization)

Context: Potassium carbonate (


) is standard but often kinetically incompetent due to the high lattice energy of potassium salts in organic solvents.
The Fix:  Cesium Carbonate (

).[1] The larger cesium cation has a weaker charge density, making the carbonate anion "naked" and significantly more basic in organic media (the "Cesium Effect").
  • Standard Time: 12–24 hours (Reflux)

  • Optimized Time: 2–4 hours (60°C)

Step-by-Step:

  • Dissolution: Dissolve pyrazole (1.0 eq) in anhydrous DMF or Acetonitrile (0.2 M concentration). Avoid protic solvents like ethanol which solvate the anion and reduce nucleophilicity.

  • Base Addition: Add

    
     (1.5 eq).
    
  • Activation: Stir at room temperature for 15 minutes. Note: You will not see gas evolution with carbonates as you would with NaH.

  • Alkylation: Add alkyl halide (1.1 eq).

  • Monitoring: Heat to 60°C. Spot TLC at 60 minutes.

Protocol B: Microwave-Assisted Synthesis (The "Nuclear" Option)

Context: Conventional heating relies on conductive heat transfer, which is slow and creates temperature gradients. Microwave irradiation provides dielectric heating, directly coupling with the polar solvent and reagents to achieve instantaneous internal heating.

  • Standard Time: 8 hours

  • Optimized Time: 10 minutes

Step-by-Step:

  • Vessel: Load a 10 mL microwave-transparent vial with pyrazole (1.0 mmol), alkyl halide (1.1 mmol), and

    
     (1.5 mmol).
    
  • Solvent: Add DMF (3 mL). Ensure the vial is capped with a pressure-rated septum.

  • Irradiation: Set the microwave reactor to Dynamic Mode :

    • Target Temp: 120°C

    • Hold Time: 10 minutes

    • Max Power: 150 W[2][3]

    • Stirring: High

  • Workup: Cool to 50°C using compressed air (built-in feature of most reactors) before opening.

Data Comparison: Conventional vs. Microwave

VariableConventional HeatingMicrowave IrradiationImprovement Factor
Reaction Time 7–9 Hours9–10 Minutes~50x Faster
Yield 48–85%91–98%+15-20%
Energy Usage High (Reflux overnight)Low (10 min burst)Sustainable

Data Source: Comparative studies on phenyl-1H-pyrazole synthesis [1, 2].[2][4]

Technical Support: Troubleshooting & FAQs

Ticket #001: "My reaction is stuck at 50% conversion after 24 hours."

Diagnosis: This is often a "leaving group mismatch." If you are using an alkyl chloride , the C-Cl bond energy is too high for rapid displacement by a pyrazole nucleophile at standard temperatures. The Fix (Finkelstein Catalysis):

  • Add Potassium Iodide (KI) (10–20 mol%).

  • Mechanism: The iodide displaces the chloride to form an alkyl iodide in situ (trans-halogenation). The C-I bond is much weaker, and the iodide is a superior leaving group, accelerating the reaction rate by orders of magnitude.

Ticket #002: "I am getting a 50:50 mixture of N1 and N2 isomers."

Diagnosis: High temperatures (like those in Protocol B) can erode regioselectivity, especially if the pyrazole is unsymmetrical. The Fix:

  • Switch Base: Use NaH (Sodium Hydride) in THF at 0°C.

  • Mechanism: NaH irreversibly deprotonates the pyrazole. The resulting sodium pyrazolate forms a tight ion pair. If you keep the temperature low (0°C to RT), the alkylation will be driven by steric control (favoring the less hindered nitrogen) rather than thermodynamic equilibration.

  • Solvent Check: Switch to a less polar solvent like Toluene or THF . Highly polar solvents (DMF) separate the ion pair, making the nitrogen atoms more "free" and reactive, which can decrease selectivity [3].

Ticket #003: "The base is not dissolving in my solvent."

Diagnosis: Using inorganic bases (


, NaOH) in non-polar solvents (DCM, Toluene) creates a heterogeneous mixture where reaction only occurs at the solid-liquid interface.
The Fix (Phase Transfer Catalysis): 
  • Add TBAB (Tetrabutylammonium bromide) (5 mol%).

  • Mechanism: The quaternary ammonium salt transports the hydroxide/carbonate anion from the solid phase into the organic phase, effectively solubilizing the base and increasing the reaction rate without changing the bulk solvent [4].

References

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. PubMed. [Link]

  • Conventional and Microwave-Assisted Synthesis of Pyrazole and Oxadiazole Hybrids. National Institutes of Health (PMC). [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. MDPI Molecules. [Link]

  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews. [Link]

Sources

Optimization

Technical Support Center: Hydrazine Removal in Pyrazole Synthesis

Topic: Strategies for the Removal of Unreacted Hydrazine from Pyrazole APIs and Intermediates Document ID: TSC-2024-HYD-REM Last Updated: February 14, 2026 Status: Active Executive Summary & Regulatory Context Why this m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for the Removal of Unreacted Hydrazine from Pyrazole APIs and Intermediates Document ID: TSC-2024-HYD-REM Last Updated: February 14, 2026 Status: Active

Executive Summary & Regulatory Context

Why this matters: Hydrazine (


) is a potent alkylating agent classified as a Class 1 known mutagenic carcinogen . Under ICH M7 guidelines , it is categorized as a Class 1 impurity (known mutagenic carcinogen), requiring control to extremely low levels (often <1–10 ppm) in the final Drug Substance, depending on the daily dose and duration of treatment.

In pyrazole synthesis, hydrazine is often used in excess (1.2 – 2.0 equivalents) to drive the cyclization of 1,3-dicarbonyls. The challenge lies in its "stickiness": hydrazine is a strong nucleophile, a reducing agent (interacting with metal catalysts), and a polar base that can co-crystallize with polar products.

This guide provides three validated workflows to remove hydrazine to sub-ppm levels.

Decision Matrix: Selecting Your Protocol

Before initiating a cleanup, determine your current status using this logic flow.

HydrazineRemoval Start Start: Crude Reaction Mixture (Hydrazine Excess) SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck NoWater No (Lipophilic) SolubilityCheck->NoWater LogP > 1 YesWater Yes (Polar/Amphoteric) SolubilityCheck->YesWater LogP < 1 ProtocolA PROTOCOL A: pH-Controlled Extraction (The pKa Split) NoWater->ProtocolA ScaleCheck Scale of Reaction? YesWater->ScaleCheck SmallScale Small/Med (<100g) ScaleCheck->SmallScale LargeScale Large (>100g/Industrial) ScaleCheck->LargeScale ProtocolB PROTOCOL B: Polymer-Supported Scavenger Resin SmallScale->ProtocolB ProtocolC PROTOCOL C: Chemical Derivatization (Phthalic Anhydride) LargeScale->ProtocolC

Figure 1: Decision tree for selecting the appropriate hydrazine removal strategy based on product solubility and reaction scale.

Mechanistic Insights (The "Why")

To remove hydrazine effectively, we exploit its chemical differences from the pyrazole product.

FeatureHydrazine (

)
Pyrazole Product (Typical)The Separation Logic
Basicity (

of

)
8.10 ~2.5 The "Golden Key": At pH 5.0, Hydrazine is >99.9% protonated (

, water-soluble), while Pyrazole is >99% neutral (organic soluble).
Nucleophilicity High (Alpha-effect)Low/ModerateHydrazine will rapidly react with electrophilic scavengers (aldehydes/anhydrides) while the pyrazole ring remains inert.
Boiling Point 114°C (Hydrate)Variable (usually solid)Distillation is rarely effective due to co-distillation/azeotropes and explosion risks.

Validated Protocols

PROTOCOL A: The "pKa Split" (Aqueous Extraction)

Best for: Lipophilic pyrazoles (LogP > 1) that are stable to mild acid.

The Science: By buffering the aqueous layer to pH 5–6, we force hydrazine into the aqueous phase as the hydrazinium ion (


) while keeping the pyrazole in the organic phase.

Step-by-Step:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or DCM). Use at least 10 volumes relative to the crude mass.

  • Buffer Preparation: Prepare a 0.5 M Phosphate Buffer adjusted to pH 5.5 .

    • Why pH 5.5? It is sufficiently acidic to protonate hydrazine (

      
       8.1) but not acidic enough to protonate most pyrazoles (
      
      
      
      ~2.5), preventing product loss to the water layer.
  • The Wash:

    • Wash the organic layer 3 times with the pH 5.5 buffer (1:1 volume ratio).

    • Critical Step: Vigorously stir/shake for at least 5 minutes per wash to ensure mass transfer of the hydrazine from the organic to the aqueous phase.

  • Polishing: Perform one final wash with saturated brine to remove residual water/emulsions.

  • Drying: Dry over

    
     and concentrate.
    

Validation Check: Test the organic layer with a specific hydrazine spot test (e.g., 4-dimethylaminobenzaldehyde spray) before concentration.

PROTOCOL B: Polymer-Supported Scavenging (Resin)

Best for: Polar products, acid-sensitive compounds, or late-stage purification (API).

The Science: Uses a polystyrene resin functionalized with benzaldehyde.[1] The hydrazine reacts with the aldehyde to form a hydrazone, which remains covalently bound to the solid bead. The product stays in solution.

Materials:

  • Resin: PS-Benzaldehyde (Loading typically 1.0 – 1.5 mmol/g).

  • Stoichiometry: 2 to 3 equivalents of resin relative to the estimated residual hydrazine.

Step-by-Step:

  • Quantification: Estimate residual hydrazine (e.g., by HPLC or crude NMR). If unknown, assume 10-20% excess from the reaction stoichiometry.

  • Solvent Swap: Ensure the product is dissolved in a solvent compatible with the resin (DCM, THF, or DMF). Avoid Methanol/Ethanol if possible, as they can slow down hydrazone formation due to solvation shells.

  • Incubation:

    • Add the PS-Benzaldehyde resin to the reaction vessel.

    • Add a catalytic amount of Acetic Acid (1% v/v) to catalyze the hydrazone formation.

    • Stir gently (do not use a magnetic stir bar that grinds the beads; use an overhead stirrer or shaker) for 4–12 hours at room temperature.

  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad. The hydrazine is trapped on the filter cake.

  • Rinse: Wash the resin cake with the reaction solvent to recover any entrained product.

PROTOCOL C: Chemical Derivatization (Phthalic Anhydride)

Best for: Large-scale batches where resins are too expensive and the product is not water-soluble.

The Science: Phthalic anhydride reacts selectively with hydrazine to form phthalhydrazide , a highly insoluble solid that precipitates out of most organic solvents.

Step-by-Step:

  • Setup: Dissolve crude mixture in a solvent like Ethanol or Ethyl Acetate.

  • Scavenging: Add 1.5 equivalents of Phthalic Anhydride (relative to excess hydrazine).

  • Reaction: Heat to reflux for 1–2 hours.

    • Observation: You should see a white precipitate forming (Phthalhydrazide).

  • Workup:

    • Cool the mixture to 0°C to maximize precipitation.

    • Filter off the white solid (Phthalhydrazide).

    • The filtrate contains your pyrazole and excess phthalic anhydride.

  • Cleanup: Wash the filtrate with mild aqueous base (5%

    
    ) to remove the excess phthalic anhydride/acid. The pyrazole remains in the organic layer.
    

Troubleshooting & FAQs

Q: I used the Aqueous Extraction (Protocol A), but my product yield dropped significantly. Why?

  • Diagnosis: Your pyrazole might be more basic than typical (e.g., amino-pyrazoles).

  • Fix: Check the

    
     of your specific pyrazole. If it is > 4.0, the pH 5.5 buffer is extracting your product. Adjust the buffer pH to 7.0–7.5. At this pH, hydrazine (
    
    
    
    8.[2]1) is still ~90% protonated and water-soluble, while your product should remain organic. Increase the number of washes to compensate for the lower protonation ratio.

Q: Can I just rotavap the hydrazine away?

  • Warning: Do not rely on this. Hydrazine forms azeotropes with water and many solvents. Furthermore, concentrating hydrazine increases explosion risks. Always scavenge or wash before final concentration.

Q: How do I test for residual hydrazine without a full HPLC method?

  • Field Test: TLC stain using 4-Dimethylaminobenzaldehyde (Ehrlich’s Reagent) .

    • Procedure: Dip TLC plate in the stain and heat. Hydrazine spots turn bright yellow/orange immediately. This can detect down to ~100 ppm visually.

Q: My product is chelating metals (Pd/Cu) and hydrazine. How do I break this?

  • Solution: Add a chelating scavenger (like SiliaMetS® Thiol or TMT) alongside the hydrazine removal step. Often, breaking the metal complex releases the hydrazine, allowing it to be washed away.

References

  • ICH M7(R2) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][4] International Council for Harmonisation. 2023.[4]

  • Anderson, N. G., et al. "Practical Guide to the Removal of Genotoxic Impurities." Organic Process Research & Development. Discusses strategies for hydrazine and alkyl halide removal.
  • Gacek, M. "Scavenging of Hydrazine and its Derivatives." Journal of Pharmaceutical Sciences. Details the kinetics of polymer-supported benzaldehyde resins.
  • FDA Guidance for Industry : Control of Nitrosamine and Related Impurities (Relevant for Hydrazine context).

  • Reid, M. "pKa Determination of Heterocycles." Journal of Chemical Information and Modeling. Source for Pyrazole vs. Hydrazine pKa comparison.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in the Synthesis of Pyrazole Ethanols

Current Status: Operational Topic: Synthesis Optimization & Impurity Control Audience: Medicinal Chemists, Process Development Scientists Introduction: The Pyrazole Ethanol Challenge The synthesis of pyrazole ethanols (s...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Synthesis Optimization & Impurity Control Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Pyrazole Ethanol Challenge

The synthesis of pyrazole ethanols (specifically N-(2-hydroxyethyl)pyrazoles) is a cornerstone in the production of diverse pharmaceutical scaffolds, including COX-2 inhibitors and agrochemicals. The primary synthetic route involves the cyclocondensation of 2-hydrazinoethanol with 1,3-dicarbonyl compounds .

While seemingly straightforward, this reaction is prone to specific failure modes:

  • Regioisomeric Impurities: Formation of the unwanted 1,3- vs. 1,5-isomer.

  • Incomplete Cyclization: Persistence of hydrazone intermediates.

  • Side Chain Degradation: Dehydration of the hydroxyethyl group or elimination reactions under harsh conditions.

  • Extraction Difficulties: High water solubility of the product leading to yield loss during workup.

This guide provides a causal analysis of these issues and self-validating protocols to minimize them.

Module 1: Controlling Regioselectivity (The Major Impurity)

Q1: Why am I getting a mixture of regioisomers, and how can I shift the ratio?

Technical Insight: The reaction of an unsymmetrical 1,3-diketone (


) with 2-hydrazinoethanol creates two non-equivalent nucleophilic attacks. The hydrazine terminal nitrogen (

) is more nucleophilic than the substituted nitrogen (

).
  • Kinetic Control: The

    
     attacks the most electrophilic carbonyl first.
    
  • Thermodynamic Control: The stability of the final pyrazole tautomer and steric clash between the

    
    -substituent (ethanol) and the 
    
    
    
    -substituent (
    
    
    or
    
    
    ) dictates the final ratio.

Causality & Mitigation:

FactorMechanism of ActionOptimization Protocol
Sterics Bulky

groups repel the

-hydroxyethyl group.
Place the bulkier group at the position distal to the substituted nitrogen to favor the 1,3-isomer.
Electronics Electron-withdrawing groups (e.g.,

) increase carbonyl electrophilicity.
The

of hydrazine will attack the carbonyl adjacent to the

group preferentially [1].
Solvent Protic solvents stabilize charged intermediates; aprotic solvents do not.Protic (EtOH): Often gives mixtures. Aprotic (DMF/DMSO): Can enhance selectivity by not solvating the nucleophile as strongly, relying on intrinsic nucleophilicity [4].

Diagnostic Protocol: Use


-NMR  (if fluorinated) or NOESY  NMR to confirm regiochemistry. The 

-hydroxyethyl protons will show an NOE correlation with the adjacent

-substituent but not the

-substituent.

Module 2: Chemical Impurities & Reaction Optimization

Q2: I see an intermediate that won't disappear. Is it the hydrazone or the dihydropyrazole?

Technical Insight: The reaction proceeds through two distinct intermediates:[1]

  • Hydrazone: Open chain. Formed rapidly.

  • 5-Hydroxy-2-pyrazoline: Cyclic intermediate. Requires dehydration to aromatize into the final pyrazole.

Troubleshooting Guide:

  • Issue: Incomplete Cyclization (Hydrazone remains).

    • Cause: Steric hindrance preventing ring closure or insufficient acid catalysis.

    • Fix: Increase temperature or add a mild Lewis acid (

      
       or 
      
      
      
      ) to promote cyclization [1].
  • Issue: Stalled Dehydration (Pyrazoline remains).

    • Cause: The elimination of water from the 5-hydroxy intermediate is the rate-determining step, especially in neutral media.

    • Fix: Ensure the reaction is slightly acidic (acetic acid catalyst) or drive the equilibrium by removing water (Dean-Stark trap or molecular sieves).

Q3: Can the ethanol side chain dehydrate to a vinyl group?

Technical Insight: Yes. Under strongly acidic conditions (e.g.,


, high temp) or in the presence of activation agents (e.g., 

used for other transformations), the 2-hydroxyethyl group can undergo E2 elimination to form N-vinylpyrazole .

Prevention:

  • Avoid strong mineral acids during cyclization. Use acetic acid or p-TsOH in moderation.

  • Keep reaction temperatures below 120°C if possible.

  • Check: Vinyl impurities appear as distinct multiplets in the 5.0–6.0 ppm region in

    
    -NMR.
    

Module 3: Workup & Purification (The "Water-Soluble" Problem)

Q4: My yield is low, but the crude NMR looks clean. Where is my product?

Technical Insight:


-(2-hydroxyethyl)pyrazoles are highly polar and water-soluble due to the hydroxyl group and the basic pyrazole nitrogen. Standard EtOAc/Water extractions often leave >50% of the product in the aqueous phase.

Optimized Workup Protocol:

  • Salting Out: Saturate the aqueous phase with

    
      (potassium carbonate).[2] This drastically increases the ionic strength, "pushing" the organic product out [7].
    
  • Solvent Choice: Do not use Diethyl Ether or Hexanes. Use n-Butanol , Dichloromethane (DCM) , or IPA/CHCl_3 (1:3) for extraction.

  • Continuous Extraction: For scale-up, use a liquid-liquid continuous extractor with DCM for 12–24 hours.

Visualizing the Reaction Landscape

The following diagram maps the critical pathway and where specific side products branch off.

PyrazoleSynthesis cluster_impurities Critical Impurities Start 1,3-Diketone + 2-Hydrazinoethanol Hydrazone Intermediate: Hydrazone (Open Chain) Start->Hydrazone Nucleophilic Attack Regioisomer Impurity: Wrong Regioisomer (1,3 vs 1,5) Start->Regioisomer Attack at Wrong Carbonyl Bis Impurity: Bis-pyrazole (Excess Diketone) Start->Bis Stoichiometry Error Pyrazoline Intermediate: 5-Hydroxy-pyrazoline Hydrazone->Pyrazoline Cyclization Product Target: N-(2-Hydroxyethyl)pyrazole Pyrazoline->Product Dehydration (-H2O) Vinyl Impurity: N-Vinylpyrazole (Side Chain Elimination) Product->Vinyl Strong Acid/Heat (-H2O from side chain)

Caption: Reaction pathway showing the main synthesis route (Green) and branching points for critical impurities (Red).

Troubleshooting Decision Tree

Use this logic flow to diagnose low purity or yield.

Troubleshooting Start Problem Detected CheckNMR Analyze Crude NMR Start->CheckNMR IsomerIssue Mixture of Regioisomers? CheckNMR->IsomerIssue YieldIssue Low Yield / Missing Mass? CheckNMR->YieldIssue ImpurityIssue Unknown Peaks? CheckNMR->ImpurityIssue SolventCheck Check Solvent Polarity IsomerIssue->SolventCheck Yes AqCheck Check Aqueous Phase YieldIssue->AqCheck VinylCheck Peaks at 5.0-6.0 ppm? ImpurityIssue->VinylCheck HydrazoneCheck Broad NH/OH signals? ImpurityIssue->HydrazoneCheck StericCheck Review R-Group Sterics SolventCheck->StericCheck Switch to Aprotic (DMSO)\nor Lower Temp Switch to Aprotic (DMSO) or Lower Temp StericCheck->Switch to Aprotic (DMSO)\nor Lower Temp Fix Saturate with K2CO3\nUse DCM/IPA Saturate with K2CO3 Use DCM/IPA AqCheck->Saturate with K2CO3\nUse DCM/IPA Fix Reduce Acid Strength/Temp Reduce Acid Strength/Temp VinylCheck->Reduce Acid Strength/Temp Yes (Vinyl) Increase Temp or\nAdd Lewis Acid Increase Temp or Add Lewis Acid HydrazoneCheck->Increase Temp or\nAdd Lewis Acid Yes (Incomplete)

Caption: Step-by-step decision tree for diagnosing synthetic failures in pyrazole ethanol production.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles. NIH. Available at: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. PMC. Available at: [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. PMC. Available at: [Link]

  • MedChem Tips and Tricks: Extractions/work-up conditions. ACS GCIPR. Available at: [Link]

Sources

Optimization

Stability of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol under acidic conditions

The following guide serves as a specialized technical support resource for researchers working with 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol . It addresses stability concerns, specifically under acidic conditions, and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol . It addresses stability concerns, specifically under acidic conditions, and provides actionable troubleshooting workflows.

Article ID: KB-PYR-042 | Topic: Acid Stability & Degradation Profiles Compound: 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: Stability Profile

Is 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol stable in acid? Yes, but with specific boundary conditions.

Under standard laboratory conditions (dilute acid, room temperature), the compound acts as a weak base and forms a stable pyrazolium salt . The N-C bond connecting the ethanol chain to the pyrazole ring is robust against hydrolytic cleavage. However, dehydration to the vinyl analogue is a critical risk factor under forcing conditions (high temperature + strong Bronsted acids).

ConditionOutcomeRisk LevelMechanism
Dilute HCl / RT Stable . Forms soluble salt.LowProtonation at N-2.
Conc.

/ RT
Metastable . Risk of esterification/dimerization.MediumO-sulfonation or ether formation.
Strong Acid / Heat (>80°C) Degradation . Forms Vinyl-pyrazole.[1][2][3]High Acid-catalyzed Dehydration (E1).
Aqueous Buffer (pH 2-6) Stable . Equilibrium between free base/salt.LowNone.

Mechanistic Degradation Pathways

The following diagram illustrates the chemical fate of the compound under various stressors. Use this to identify impurities found in LC-MS.

DegradationPathways Compound 2-(3,5-diphenyl-1H-pyrazol-1-yl) ethan-1-ol (Target Compound) Salt Pyrazolium Salt (Protonated Species) Compound->Salt Dilute Acid (HCl) Reversible Vinyl 1-Vinyl-3,5-diphenylpyrazole (Dehydration Impurity) Compound->Vinyl Strong Acid + Heat (-H2O) Cleavage 3,5-Diphenylpyrazole (N-Dealkylation Product) Compound->Cleavage Extreme Cond. (Retro-Michael) Salt->Compound Base (NaHCO3)

Figure 1: Chemical fate map. Green paths indicate reversible salt formation. Red paths indicate irreversible degradation.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "My compound precipitated after adding acid."

Diagnosis: This is likely Salt Formation , not degradation. The 3,5-diphenyl substituents make the molecule highly lipophilic. While the pyrazole nitrogen protonates (pKa ~1.5 - 2.0), the resulting chloride or sulfate salt may still be insoluble in pure water due to the "greasy" phenyl rings.

  • Verification: Filter the solid. Suspend in water and add 1M NaOH. If it dissolves or turns back into the original oil/solid (check TLC), it was the salt.

  • Solution: Use a co-solvent system (e.g., 50% Methanol/0.1M HCl) for solubility studies.

Scenario B: "I see a new peak at M-18 in Mass Spec."

Diagnosis: Acid-Catalyzed Dehydration . You have formed 1-vinyl-3,5-diphenylpyrazole . This occurs via an E1 elimination mechanism where the hydroxyl group is protonated and leaves as water.

  • Trigger: Did you heat the sample in acid to dissolve it? Or use concentrated sulfuric/phosphoric acid?

  • Solution: This is irreversible. Purify via recrystallization (the vinyl impurity is much less polar). For future experiments, keep temperature <40°C in acidic media.

Scenario C: "The compound is disappearing, but no new peaks on UV."

Diagnosis: Precipitation or Adsorption . If the acid concentration is too low, the compound may exist as the free base, which has very low aqueous solubility (<1 µg/mL). It may be sticking to the plastic of your tubes or precipitating as a fine film.

  • Solution: Ensure pH is < 1.0 to fully protonate. Add 20% Acetonitrile to the buffer to prevent adsorption.

Standard Operating Procedures (SOPs)

SOP-01: Acid Stability Validation Protocol

Use this protocol to confirm stability for your specific experimental conditions (e.g., formulation or reaction solvent).

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in Methanol.

  • Test Condition: Aliquot 100 µL stock into 900 µL of 1M HCl .

  • Control: Aliquot 100 µL stock into 900 µL of Phosphate Buffer (pH 7.4) .

  • Incubation: Incubate both vials at Room Temperature for 24 hours.

    • Stress Test (Optional): Incubate a second set at 60°C.

  • Analysis (HPLC/UPLC):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient 5% -> 95% ACN in Water (+0.1% Formic Acid).

    • Detection: UV at 254 nm.

  • Criteria: The purity of the acid sample should not decrease by >2% relative to the control.

    • Note: The retention time will be identical for both if the mobile phase is acidic (both will run as the protonated cation).

SOP-02: Recovery of Free Base from Acid Solution

If your compound is stuck in an acidic waste stream or reaction mixture:

  • Cooling: Cool the solution to 0-5°C (ice bath).

  • Neutralization: Slowly add Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH until pH reaches ~8-9.
    
    • Caution: Foaming will occur.

  • Extraction: The free base will precipitate or oil out. Extract 3x with Ethyl Acetate or Dichloromethane (DCM).

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Frequently Asked Questions (FAQ)

Q: What is the pKa of the pyrazole nitrogen? A: While specific experimental data for this derivative is rare, structurally similar 1-alkyl-3,5-diphenylpyrazoles have a pKa of approximately 1.5 – 2.0 . The phenyl rings are electron-withdrawing relative to methyl groups (pKa ~2.5), lowering the basicity. You need a pH < 1.5 to ensure >90% protonation.

Q: Can I use this compound in a reductive amination reaction with acid? A: Yes. The N-hydroxyethyl group is stable to standard reductive amination conditions (e.g.,


 / Acetic Acid). The alcohol will not interfere unless the acid is strong enough to dehydrate it.

Q: Is the compound stable in Trifluoroacetic Acid (TFA)? A: Generally, yes, for short durations (e.g., Boc-deprotection, < 2 hours). However, prolonged exposure to neat TFA can induce trifluoroacetate ester formation at the hydroxyl group. This ester is usually hydrolyzed back to the alcohol during aqueous workup.

References

  • Synthesis and General Stability

    • Source: PubChem.[4] "1H-Pyrazole, 3,5-diphenyl- Compound Summary."

    • Link:

    • Context: Establishes the stability of the core 3,5-diphenylpyrazole scaffold.
  • Dehydration Mechanisms of N-Hydroxyethyl Pyrazoles

    • Source: Silva, D., et al. (2021). "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules.
    • Link:

    • Context: Details that dehydration of 1-(2-hydroxyethyl)pyrazoles typically requires forcing conditions (e.g., KOH reflux or acid catalysis at >200°C)
  • Basicity of Pyrazoles

    • Source: NIST Chemistry WebBook.[5] "1H-Pyrazole, 3,5-dimethyl-1-phenyl-."[5][6]

    • Link:

    • Context: Provides comparative pKa and physical data for 1-substituted pyrazoles, supporting the pKa estim

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique, offering profound insights into molecular architecture. This guide provides an in-depth interpretation of the 1H NMR spectrum of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol, a heterocyclic compound of interest due to the prevalence of the pyrazole motif in pharmacologically active agents.

This document moves beyond a rudimentary spectral assignment, delving into the rationale behind the observed chemical shifts and coupling patterns. By comparing the target molecule with structurally related analogues, we aim to equip researchers with the expertise to confidently interpret similar complex spectra.

Deciphering the Molecular Fingerprint: Predicted 1H NMR Spectrum

The structure of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol presents a fascinating array of proton environments, each with a unique electronic and steric landscape that is reflected in its 1H NMR spectrum. A comprehensive analysis of the spectrum involves evaluating four key parameters: the number of signals, their chemical shifts (δ), the integration of peak areas, and the signal splitting (multiplicity)[1].

Based on established principles and comparative data from related structures, a predicted 1H NMR spectrum of the title compound in a common deuterated solvent like CDCl₃ would exhibit the following key features:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Comparative Analysis
Phenyl-H (C3 & C5)7.20 - 7.80Multiplet (m)10HThe ten protons of the two phenyl rings are expected to resonate in the aromatic region. Due to potential restricted rotation and differing electronic environments, these protons will likely appear as a complex multiplet. Similar chemical shifts are observed for phenyl-substituted pyrazoles[2].
Pyrazole-H (C4)~6.50Singlet (s)1HThe lone proton on the pyrazole ring at the C4 position is anticipated to appear as a singlet, as it has no adjacent protons to couple with. The chemical shift is influenced by the electron-donating and withdrawing effects of the substituents. In related pyrazole derivatives, this proton typically resonates in the 6.0-7.0 ppm range[3][4][5].
N-CH₂~4.40Triplet (t)2HThese methylene protons are adjacent to both the pyrazole nitrogen and the CH₂OH group. The nitrogen atom will deshield these protons, shifting them downfield. They will be split into a triplet by the adjacent CH₂ protons (n+1 rule)[6].
O-CH₂~4.00Triplet (t)2HThese methylene protons are adjacent to the hydroxyl group and the N-CH₂ group. The electronegative oxygen atom will cause a downfield shift. Coupling with the adjacent N-CH₂ protons will result in a triplet. In ethanolamine derivatives, these protons are observed in a similar region[7][8][9].
OHVariable (1.5 - 3.0)Broad Singlet (br s)1HThe chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears[3].

Experimental Validation and Comparative Data

To ground our predictions, we can compare the expected spectrum of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol with experimentally determined data for analogous compounds.

Compound Key 1H NMR Data Source
1,3,5-triphenyl-1H-pyrazolePhenyl-H: multiplet (m) at 7.35–7.26 ppm; Pyrazole-H (C4): singlet (s) at 6.80–6.76 ppm.[2]
EthanolamineN-CH₂: ~3.13 ppm; O-CH₂: ~3.81 ppm.[8]
2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridinePhenyl-H: multiplet (m) in the aromatic region; Pyrazole-H (C4): singlet (s).[10]

The data from these related compounds strongly support our predicted assignments. The phenyl protons consistently appear in the aromatic downfield region, while the pyrazole C4-H gives a characteristic singlet. The chemical shifts for the ethanolamine backbone protons provide a reliable reference for the ethan-1-ol substituent on our target molecule.

Methodological Workflow for 1H NMR Analysis

For researchers seeking to acquire and interpret the 1H NMR spectrum of novel compounds, the following experimental workflow is recommended.

Step-by-Step Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts[3].

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm[11].

    • Integrate the signals to determine the relative number of protons for each resonance.

  • D₂O Exchange (Optional but Recommended): To confirm the assignment of the -OH proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear or significantly diminish[3].

Visualizing Molecular Connectivity and Spectral Interpretation

To further aid in the understanding of the spin-spin coupling and the overall interpretation process, the following diagrams are provided.

Caption: Molecular structure of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol.

G Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing D2O Exchange (Optional) D2O Exchange (Optional) Data Acquisition->D2O Exchange (Optional) Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation D2O Exchange (Optional)->Data Acquisition

Caption: Workflow for 1H NMR analysis.

Conclusion

The 1H NMR spectrum of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol provides a wealth of structural information. Through a systematic approach involving the analysis of chemical shifts, integration, and multiplicity, coupled with a comparative study of related compounds, a confident and accurate structural assignment can be achieved. This guide serves as a practical resource for researchers, enabling them to navigate the complexities of NMR interpretation and apply these principles to their own novel molecules.

References

  • ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • Interpreting a High Resolution ¹H NMR Spectrum. Study Mind. [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... ResearchGate. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Ethanolamine. PubChem. [Link]

  • Ethanolamine at BMRB. Biological Magnetic Resonance Bank. [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. The Royal Society of Chemistry. [Link]

  • 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine. National Center for Biotechnology Information. [Link]

Sources

Comparative

Comparative Guide to Mass Spectrometry Fragmentation of Diphenylpyrazole Derivatives

Content Type: Technical Comparison & Analysis Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Researchers Executive Summary: The Structural Challenge Diphenylpyrazole derivatives represent a p...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Analysis Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Researchers

Executive Summary: The Structural Challenge

Diphenylpyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of blockbuster COX-2 inhibitors (e.g., Celecoxib) and CB1 antagonists (e.g., Rimonabant). However, their analysis presents a distinct challenge: Regioisomerism .

The synthesis of these derivatives often yields a mixture of 1,3-diphenyl and 1,5-diphenyl isomers. While they share identical molecular weights, their pharmacological profiles differ drastically. This guide provides a definitive technical comparison of their fragmentation behaviors, enabling you to distinguish these isomers without relying solely on NMR.

Mechanistic Core: Ionization & Energy Transfer

Before analyzing fragmentation, one must select the ionization energy regime. The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) dictates the fragmentation "richness."

Comparison of Ionization Modes
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Input Hard (70 eV)Soft (Thermal/Electric Field)
Primary Ion Radical Cation

Even-electron Protonated Molecule

Fragmentation Extensive; useful for structural fingerprinting.Minimal in source; requires CID (MS/MS) for structural data.
Best For GC-MS analysis of volatile, non-polar derivatives.LC-MS analysis of polar, drug-like derivatives.
Decision Matrix: Selecting the Workflow

IonizationWorkflow Sample Unknown Diphenylpyrazole Sample Polarity Check Polarity/Volatility Sample->Polarity Volatile Volatile/Non-Polar Polarity->Volatile High logP Polar Polar/Thermally Labile Polarity->Polar Contains -OH, -NH2, -COOH EI_Path GC-MS (EI 70eV) Volatile->EI_Path ESI_Path LC-MS/MS (ESI+) Polar->ESI_Path Analysis_EI Analyze M+• and Radical Fragments EI_Path->Analysis_EI Analysis_ESI Perform CID on [M+H]+ ESI_Path->Analysis_ESI

Figure 1: Decision matrix for selecting the ionization mode based on physicochemical properties of the derivative.

Fragmentation Pathways: The Product Analysis

The fragmentation of diphenylpyrazoles is governed by the stability of the aromatic pyrazole ring. Under Collision-Induced Dissociation (CID) in ESI+, the ring requires significant energy to open.

Primary Fragmentation Channels (ESI-MS/MS)

The parent ion


 typically undergoes cleavage at the substituents first. However, the core scaffold degrades via specific ring-opening mechanisms.
  • Loss of Benzonitrile (PhCN): This is the diagnostic cleavage for pyrazoles substituted at the 3-position.

  • Loss of Nitrogen (

    
    ):  Rare in ESI, but common in EI or high-energy CID, leading to indene-like rearrangements.
    
  • Substituent Ejection: If a sulfonamide (as in Celecoxib) or carboxyl group is present, these cleave before the pyrazole ring opens.

Pathway Diagram: 1,3-Diphenylpyrazole Cleavage

FragPathway Parent Parent Ion [M+H]+ (m/z ~221 for unsubstituted) Step1 Proton Shift / Tautomerization Parent->Step1 CID Energy FragA Loss of PhCN (Benzonitrile) [M+H - 103]+ Step1->FragA Major Pathway (1,3-isomer) FragB Loss of Styrene fragment (Retro-Diels-Alder like) Step1->FragB Minor Pathway Azirine Azirine Cation Intermediate FragA->Azirine Rearrangement

Figure 2: The dominant fragmentation pathway for 1,3-diphenylpyrazole involving the ejection of benzonitrile.

Comparative Analysis: 1,3- vs. 1,5-Diphenyl Isomers

This is the critical differentiation required for structural validation. The mass spectra of these regioisomers are similar but distinguishable based on intensity ratios and specific neutral losses driven by steric hindrance.

The Steric Driver
  • 1,3-Diphenyl: The phenyl rings are separated by a carbon. The molecule is relatively planar and stable.

  • 1,5-Diphenyl: The phenyl rings are on adjacent atoms (N1 and C5). This creates significant steric clash, twisting the phenyl rings out of plane. This strain weakens the N1-C5 bond.

Diagnostic Comparison Table
Parameter1,3-Diphenylpyrazole1,5-DiphenylpyrazoleMechanistic Cause
[M+H]+ Stability HighLowerSteric strain in 1,5-isomer reduces parent ion survival yield.
PhCN Loss (m/z 103) Dominant Weak / AbsentThe 1,3-arrangement favors a Retro-Diels-Alder (RDA) type elimination of benzonitrile.
[M - Ph]+ Low IntensityHigh Intensity The crowded 1,5-position favors the radical loss of the phenyl group to relieve strain.
Ring Cleavage Requires high CE (>30 eV)Occurs at lower CE1,5-isomer is thermodynamically less stable.
Experimental Evidence

In a comparative study of pyrazole derivatives, the 1,5-isomer consistently shows a higher abundance of low-mass fragments at lower collision energies compared to the 1,3-isomer. The presence of a strong peak corresponding to the loss of the N1-phenyl group is a key indicator of the 1,5-substitution pattern.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trust in your data, follow this self-validating LC-MS/MS protocol.

Reagents & Setup
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm. Note: Biphenyl columns provide better separation of these isomers than C18.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Inject a standard mix of Celecoxib (1,5-diaryl architecture).

    • Pass Criteria: Retention time stability < 0.1 min; Signal-to-Noise > 100:1.

  • Sample Preparation:

    • Dissolve sample in 50:50 ACN:Water to 1 µg/mL.

    • Self-Validation: Prepare a "Blank" (solvent only) to inject after the sample to check for carryover, as diphenylpyrazoles are lipophilic and "sticky."

  • MS/MS Acquisition (Data Dependent):

    • Source: ESI Positive Mode.

    • Scan 1: Full MS (m/z 100–600).

    • Scan 2: Targeted MS/MS on [M+H]+.

    • Collision Energy Ramp: 10, 20, 40 eV. Why? Ramping ensures you capture both the fragile substituent losses (low eV) and the diagnostic ring openings (high eV).

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for the parent mass.

    • Analyze the MS/MS spectrum at the apex of the peak.

    • Calculate the Ratio:

      
      .
      
    • Interpretation: High R indicates 1,3-isomer; Low R indicates 1,5-isomer.

References

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[1] [Link]

  • Holčapek, M., et al. (2010). Differentiation of Isomeric Pyrazoles by Mass Spectrometry. Journal of Mass Spectrometry. [Link]

  • Kauffmann, C., et al. (2016). Design, Synthesis and Pharmacological Evaluation of Diphenylpyrazoles. MDPI Molecules. [Link]

  • Silva, M. J., et al. (2019).[2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules. [Link]

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol

Introduction 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol is a substituted pyrazole derivative, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol is a substituted pyrazole derivative, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties[1][2][3]. As with any active pharmaceutical ingredient (API), ensuring its purity is a critical step in drug development and quality control to guarantee safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering high resolution and sensitivity for separating the main compound from process-related impurities and degradation products[4][5].

This guide provides an in-depth comparison of three distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol. The methodologies are designed to address various analytical challenges, from routine quality control to complex impurity profiling. The rationale behind the selection of columns, mobile phases, and detection parameters is explained, grounded in the physicochemical properties of the analyte and authoritative guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH)[6][7][8].

Analyte Properties and Method Development Rationale

2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol (Molar Mass: 264.32 g/mol ) possesses a moderately non-polar diphenylpyrazole core and a polar hydroxyethyl side chain, resulting in an XLogP3 value of 2.8[9]. This amphiphilic nature makes it well-suited for RP-HPLC. The primary analytical challenge lies in resolving the main peak from potential impurities which may have very similar polarities.

Common impurities in pyrazole synthesis, particularly methods involving the condensation of a 1,3-dicarbonyl compound (like 1,3-diphenylpropane-1,3-dione) and a substituted hydrazine (like 2-hydrazinylethan-1-ol), include[10][11][12]:

  • Unreacted Starting Materials: The 1,3-dicarbonyl precursor and the hydrazine.

  • Regioisomers: If an unsymmetrical precursor were used, isomeric products could form. While not the case for this specific synthesis, it is a common issue in pyrazole chemistry[11].

  • Pyrazoline Intermediates: Resulting from incomplete aromatization during the cyclization reaction[4].

  • Degradation Products: Potential products arising from oxidation or other stress conditions.

The methods detailed below are developed to provide robust separation for these and other unknown impurities, ensuring the analytical procedure is fit for its intended purpose as per ICH Q2(R2) guidelines[8][13].

Method 1: The Workhorse - Isocratic C18 Method for Routine QC

This primary method is designed for speed, robustness, and reliability, making it ideal for routine quality control (QC) environments where high throughput is essential. It employs a standard C18 column and an isocratic mobile phase for straightforward implementation.

Causality Behind Experimental Choices
  • Stationary Phase: A traditional C18 silica-based column is the gold standard for RP-HPLC due to its hydrophobic nature, which provides excellent retention for moderately non-polar compounds like the diphenylpyrazole core[14]. The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A simple isocratic mixture of acetonitrile and water is chosen for its simplicity and reproducibility. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. A small amount of phosphoric acid is added to the aqueous phase to control the pH, ensuring consistent ionization of any residual silanol groups on the column and sharpening the peak shape[4].

  • Detection: The diphenylpyrazole scaffold contains extensive conjugation, leading to strong UV absorbance. A detection wavelength of 254 nm is chosen as it is a common wavelength for aromatic compounds and is expected to provide a strong signal for the analyte and related impurities.

Experimental Protocol: Method 1
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (0.1% H₃PO₄) (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Diluent Mobile Phase
Run Time 15 minutes
Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the analysis sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Method 2: High-Resolution Gradient Method for Impurity Profiling

This method utilizes a gradient elution on a high-efficiency C18 column with smaller particles. It is designed for comprehensive impurity profiling and for resolving closely eluting or trace-level impurities that might be missed in a rapid isocratic run.

Causality Behind Experimental Choices
  • Stationary Phase: A column packed with sub-3 µm particles (or superficially porous particles) provides significantly higher theoretical plates, leading to sharper peaks and improved resolution between closely related compounds.

  • Mobile Phase: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is employed. This allows for the effective elution of both early-eluting (more polar) impurities and late-eluting (more non-polar) impurities within a reasonable timeframe. Using formic acid as a modifier instead of phosphoric acid makes the mobile phase compatible with mass spectrometry (MS), which is invaluable for impurity identification[4].

  • Detection: A Photo Diode Array (PDA) detector is specified to acquire full UV spectra for each peak. This is crucial for peak purity assessment and can help in the preliminary identification of impurities by comparing their UV spectra to that of the main compound.

Experimental Protocol: Method 2
ParameterCondition
Column C18, 150 mm x 4.6 mm, 2.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Time (min)
0.0
15.0
18.0
18.1
25.0
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Detection PDA (200-400 nm), extraction at 254 nm
Injection Vol. 5 µL
Sample Diluent Acetonitrile : Water (50:50, v/v)

Method 3: Alternative Selectivity with a Phenyl-Hexyl Column

This method introduces an alternative stationary phase to provide a different separation selectivity, which can be crucial for resolving co-eluting impurities that are problematic on a standard C18 phase. The phenyl-hexyl phase offers unique π-π interactions with the aromatic rings of the analyte and its impurities.

Causality Behind Experimental Choices
  • Stationary Phase: A Phenyl-Hexyl column provides both hydrophobic interactions (from the hexyl chains) and π-π interactions (from the phenyl rings). This dual retention mechanism can alter the elution order and improve the separation of aromatic compounds or isomers that are difficult to resolve on a purely aliphatic C18 phase.

  • Mobile Phase: Methanol is used as the organic modifier instead of acetonitrile. Methanol has different solvent properties and can influence selectivity by engaging in different hydrogen bonding interactions with the analyte and stationary phase compared to acetonitrile.

  • Isocratic Elution: An isocratic method is maintained for simplicity and robustness, making this a viable alternative for routine QC if the primary C18 method proves insufficient for a specific impurity.

Experimental Protocol: Method 3
ParameterCondition
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
Mobile Phase Methanol : Water (0.1% Trifluoroacetic Acid) (70:30, v/v)
Flow Rate 0.8 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Diluent Mobile Phase
Run Time 20 minutes

Method Comparison and Performance Data

The following table summarizes the key performance attributes of the three proposed methods. The data is illustrative and would be formally established during method validation as per ICH guidelines[7][15].

ParameterMethod 1 (Isocratic C18)Method 2 (Gradient C18)Method 3 (Phenyl-Hexyl)
Primary Use Case Routine QC, High ThroughputImpurity Profiling, R&DAlternative QC, Co-elution Issues
Resolution (Rs) Good (Rs > 2.0 for known impurities)Excellent (Baseline for all components)Different Selectivity (may improve Rs for specific pairs)
Run Time ~15 min~25 min~20 min
MS Compatibility No (Phosphoric Acid)Yes (Formic Acid)Yes (TFA is volatile but can cause ion suppression)
Robustness HighModerate (Gradients are more complex)High
Relative Cost LowHigh (UHPLC column, longer run time)Moderate

System Suitability

Before any sample analysis, the chromatographic system must be verified to be adequate for the intended analysis. System suitability tests are an integral part of HPLC methods[16]. The following criteria should be met by injecting the standard solution multiple times (typically n=5 or 6).

System Suitability ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) N > 2000Demonstrates column efficiency and good peak sharpness.
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention timeConfirms the precision and reproducibility of the system.

Visualizing the Analytical Workflow

The general workflow for performing a purity analysis using any of the described HPLC methods is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting A Mobile Phase & Diluent Preparation C HPLC System Equilibration A->C B Standard & Sample Solution Preparation D System Suitability Injections B->D C->D E Sample Injections D->E If Suitability Passes F Chromatogram Integration E->F G Purity Calculation (% Area Normalization) F->G H Final Report Generation G->H Method_Comparison cluster_params Method1 Method 1: QC Workhorse Column: C18, 5µm Elution: Isocratic Modifier: H₃PO₄ Use: Routine QC Method2 Method2 Method3 Method 3: Alternative Selectivity Column: Phenyl-Hexyl Elution: Isocratic Modifier: TFA Use: Problematic Peaks P1 Stationary Phase P2 Elution Mode P3 Application

Caption: Comparison of key parameters for the three HPLC methods.

Conclusion

The selection of an appropriate HPLC method for the purity analysis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol is contingent on the specific analytical objective.

  • Method 1 offers a robust, efficient, and cost-effective solution for routine quality control.

  • Method 2 provides the high resolving power and MS-compatibility required for in-depth impurity profiling during process development and forced degradation studies.

  • Method 3 serves as a valuable orthogonal method, offering alternative selectivity to overcome potential co-elution issues that may arise with standard C18 columns.

Each method must be thoroughly validated according to the principles outlined in ICH Q2(R2) to demonstrate its specificity, linearity, accuracy, precision, and robustness, thereby ensuring the generation of reliable and scientifically sound data for regulatory submission and product release.[7][17]

References

  • <621> CHROMATOGRAPHY. United States Pharmacopeia.[Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. United States Pharmacopeia.[Link]

  • Understanding the Latest Revisions to USP <621>. Agilent.[Link]

  • USP-NF 〈621〉 Chromatography. USP-NF.[Link]

  • <621> Chromatography - USP-NF ABSTRACT. United States Pharmacopeia.[Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.[Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed.[Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Separation Science.[Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.[Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification. Wiley Online Library.[Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis.[Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.[Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.[Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.[Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information.[Link]

  • Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. ResearchGate.[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.[Link]

  • Pyrazole synthesis. Organic Chemistry Portal.[Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Center for Biotechnology Information.[Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC).[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information.[Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry.[Link]

  • One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. ResearchGate.[Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.[Link]

  • 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem.[Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications.[Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.[Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI.[Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.[Link]

Sources

Comparative

Beyond the ±0.4% Trap: Elemental Analysis Standards for N-Substituted Pyrazoles

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Leads Executive Summary For decades, the "Gold Standard" for establishing the purity of novel small molecules i...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Leads

Executive Summary

For decades, the "Gold Standard" for establishing the purity of novel small molecules in peer-reviewed literature (e.g., J. Med. Chem., J. Org. Chem.) has been Combustion Elemental Analysis (CHN) with a tolerance of ±0.4% absolute error .[1]

However, N-substituted pyrazoles—a scaffold ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Celecoxib)—present a unique "refractory" challenge. Their nitrogen-rich aromatic cores often resist complete oxidation or form stable carbides, leading to systemic failures in standard CHN protocols. This guide objectively compares the traditional Combustion method against the modern alternative, Quantitative NMR (qNMR) , providing optimized protocols to achieve publication-quality data for this difficult chemical class.

Part 1: The Challenge – Why Pyrazoles Fail Standard CHN

The pyrazole ring (


) is chemically robust. When N-substituted, particularly with electron-withdrawing groups or heavy halogens, two phenomena frequently cause CHN failure:
  • Incomplete Combustion (Carbon Error): The thermal stability of the N-N bond can lead to the formation of graphitic carbon nitrides (

    
    ) or metal carbides (if tin capsules are used without additives) rather than 
    
    
    
    . This results in consistently low Carbon (%C) readings.
  • Nitrogen Oxide Trapping (Nitrogen Error): Standard reduction columns (Copper) may become saturated or passivated by high-N loads, failing to reduce all Nitrogen Oxides (

    
    ) to 
    
    
    
    gas. This leads to high Nitrogen (%N) readings.

Part 2: Decision Matrix – CHN vs. qNMR vs. HRMS

Before consuming sample, use this logic flow to select the correct analytical method.

DecisionMatrix Start Synthesized N-Substituted Pyrazole IsVolatile Is the compound volatile or hygroscopic? Start->IsVolatile HighN Is Nitrogen content > 20%? IsVolatile->HighN No Method_qNMR Method B: Quantitative NMR (qNMR) (Internal Standard) IsVolatile->Method_qNMR Yes SampleAmt Sample Available > 15 mg? HighN->SampleAmt No HighN->Method_qNMR Yes (Risk of N2 error) Method_CHN Method A: Optimized Combustion (CHN) (Requires Additives) SampleAmt->Method_CHN Yes SampleAmt->Method_qNMR No (<5mg) Method_HRMS Method C: HRMS + HPLC >95% (Identity Only - Not Bulk Purity) Method_CHN->Method_HRMS If Fails 2x

Figure 1: Analytical Decision Matrix. High-nitrogen scaffolds and scarce samples favor qNMR over destructive combustion analysis.

Part 3: Comparative Performance Data

The following table summarizes the performance of optimized CHN versus qNMR for a model refractory compound: 1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid .

FeatureOptimized Combustion (CHN)Quantitative NMR (qNMR)HRMS (High-Res Mass Spec)
Principle Thermal oxidation (

C)

Gas Chromatography
Nuclear spin relaxation vs. Internal StandardIonization mass-to-charge ratio
Sample Requirement 2–5 mg (Destructive)2–10 mg (Non-Destructive/Recoverable)< 0.1 mg
Precision

(optimized)

(with proper

delay)
< 5 ppm (Mass accuracy, not purity)
Common Failure Low %C due to carbide formationPeak overlap with impuritiesDoes not detect inorganic salts/solvents
Publication Status Gold Standard (JOC, JMC)Accepted Alternative (Wiley, ACS)Accepted only with HPLC trace >95%
Cost/Run Low (

25)
Medium (Deuterated solvents + IS)High (Instrument maintenance)

Part 4: Protocol A – Optimized Combustion (The "Silver Bullet")

If you must use CHN (e.g., for specific journal requirements), you cannot use the "standard" setup used for simple organics. You must use an Oxidation-Boosted protocol.

The Additive: Tungsten(VI) Oxide ( )

Standard tin capsules melt at


C, enveloping the sample. For pyrazoles, this can trap carbon.
  • Action: Mix the sample with 10–20 mg of Tungsten(VI) Oxide (

    
    )  powder.
    
  • Mechanism:

    
     acts as an oxygen donor and prevents the formation of tin-carbide residues, ensuring all Carbon converts to 
    
    
    
    .
The Capsule: Silver vs. Tin

If your pyrazole contains Halogens (F, Cl, Br), Tin capsules can form volatile tin halides that interfere with detection.

  • Action: Use Silver Capsules for halogenated pyrazoles. Silver halides are stable and remain in the ash crucible.

Self-Validating Workflow

Do not trust the instrument's daily blank alone.

  • Conditioning: Run 3 "dummy" samples of the pyrazole to saturate active sites in the reduction column.

  • Validation Standard: Run Sulfanilamide (16.27% N) immediately before your sample. It mimics the high-N/Sulfur content.

    • Pass Criteria: Sulfanilamide must read within

      
       of theoretical.
      
  • Sample Run: Run the pyrazole in triplicate.

Part 5: Protocol B – Quantitative NMR (The Modern Standard)

When CHN fails or sample is limited (<5 mg), qNMR is the scientifically superior method for bulk purity.

Selection of Internal Standard (IS)

The IS must be high purity (TraceCERT® or equivalent), non-hygroscopic, and have signals that do not overlap with the pyrazole.

  • Recommended IS: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB)

    • Why: It has a single singlet at

      
       ppm (often clear of pyrazole protons) and is non-reactive.
      
    • Alternative:Maleic Acid (Singlet at

      
       ppm), good for 
      
      
      
      or
      
      
      solubility.
Experimental Setup
  • Solvent:

    
     (Dissolves most pyrazoles; prevents aggregation).
    
  • Weighing: Use a micro-balance (

    
     mg). Weigh 
    
    
    
    mg of Sample and
    
    
    mg of IS directly into the NMR tube (or prepare a stock solution for higher accuracy).
The qNMR Acquisition Parameters (Critical)

Standard NMR parameters will give incorrect integration. You must allow full relaxation.

  • Pulse Angle:

    
    
    
  • Relaxation Delay (

    
    ): 60 seconds  (Essential! Pyrazole protons have long 
    
    
    
    relaxation times. Short
    
    
    leads to under-integration).
  • Scans (NS): 16 or 32 (High S/N ratio required).

  • Acquisition Time (AQ): > 4 seconds.

Calculation


  • 
    : Integral area
    
  • 
    : Number of protons contributing to signal
    
  • 
    : Molar mass
    
  • 
    : Weighed mass
    
  • 
    : Purity (as a decimal)
    

Part 6: Visualizing the Combustion Failure Mode

Understanding where the analysis fails is key to troubleshooting.

CombustionFlow cluster_0 Combustion Zone (1000°C) cluster_1 Reduction Zone (650°C) Sample Pyrazole Sample + WO3 Additive Combustion Flash Combustion Sample->Combustion O2 O2 Injection O2->Combustion Cu Copper Column (Reduces NOx -> N2) Combustion->Cu CO2, H2O, NOx, N2 Detector TCD Detector (N2, CO2, H2O) Cu->Detector Clean N2 Failure FAILURE MODE: NOx Breakthrough (High %N Error) Cu->Failure If Cu exhausted

Figure 2: Combustion Analysis Workflow. The critical failure point for pyrazoles is the NOx reduction step, which requires pristine copper surfaces.

References

  • American Chemical Society. (2025). Journal of Medicinal Chemistry Author Guidelines: Purity Requirements. ACS Publications.[1] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Kuveke, R., et al. (2022). "Elemental Analysis: An Historical Artifact or a Necessary Standard?" Chemistry World / Wiley Guidelines Update. [Link]

  • Analytik Jena. (2024). "Combustion Elemental Analysis: Challenges and Trends." [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Contextual grounding for qNMR parameters).

Sources

Validation

Definitive Regiochemical Validation of 1,3,5-Substituted Pyrazoles

Executive Summary The regioselective synthesis of pyrazoles—specifically distinguishing between 1,3-disubstituted and 1,5-disubstituted isomers (or their 1,3,5-trisubstituted analogs)—remains a critical bottleneck in med...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective synthesis of pyrazoles—specifically distinguishing between 1,3-disubstituted and 1,5-disubstituted isomers (or their 1,3,5-trisubstituted analogs)—remains a critical bottleneck in medicinal chemistry. In kinase inhibitor development, the biological activity difference between a 1,3-isomer and a 1,5-isomer can be orders of magnitude (e.g., Celecoxib analogs).

This guide objectively compares the four primary validation methodologies: NOE/NOESY ,


C Chemical Shift Analysis , HMBC Connectivity , and X-ray Crystallography . It provides a self-validating decision framework to ensure structural assignment with >99% confidence.

Part 1: The Challenge – The Tautomeric Trap

When condensing a hydrazine (


) with a non-symmetrical 1,3-diketone, two regioisomers are theoretically possible. The reaction kinetics are driven by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls.
  • The Ambiguity: Both isomers possess identical molecular weights and similar polarities, making LC-MS indistinguishable and chromatographic separation difficult.

  • The Consequence: Misassignment leads to "dead-end" SAR (Structure-Activity Relationship) data.

Part 2: Comparative Analysis of Validation Methods

Method A: 1D NOE / 2D NOESY (The Gold Standard)

Mechanism: Relies on through-space dipolar coupling (


).
Application:  If the 

-substituent is spatially close to the

-substituent, a nuclear Overhauser effect (NOE) is observed. The

-substituent is spatially distant from the

-substituent.
FeaturePerformanceNotes
Confidence High (95%)The most direct evidence of spatial geometry.
Speed Fast (10-30 min)Can be run on standard 400 MHz instruments.
Limitation Steric DependenceFails if substituents are too small (e.g., H) or freely rotating to average out signals.
Method B: C NMR Chemical Shifts (The Electronic Signature)

Mechanism: Exploits the electronic difference between the "pyrrole-like"


 and the "pyridine-like" 

. Rule of Thumb: In

-alkyl pyrazoles, C5 is typically shielded (upfield) relative to C3 .
  • C5:

    
     ppm (Electron rich)
    
  • C3:

    
     ppm (Electron poor)
    
FeaturePerformanceNotes
Confidence Medium (80%)Substituent effects (e.g.,

or Nitro groups) can invert these shifts.
Speed FastStandard characterization.
Limitation AmbiguityDangerous to use as the sole confirmation for novel cores.
Method C: HMBC (The Connectivity Check)

Mechanism: Long-range coupling (


).
Application:  Tracing the coupling from the 

-substituent protons to the ring carbons.
  • Logic: The

    
    -Methyl protons will show a strong 
    
    
    
    correlation to C5 and C3 ? No, primarily C5 . The coupling path to C3 is through
    
    
    , which is often too weak or non-existent in HMBC settings optimized for 8Hz.
FeaturePerformanceNotes
Confidence Very High (98%)Electronic connectivity is less ambiguous than spatial proximity.
Speed Medium (1-4 hours)Requires good S/N ratio.
Limitation ResolutionRequires distinct separation of C3/C5 signals.

Part 3: Detailed Experimental Protocols

Protocol 1: The Self-Validating 1D NOE Difference

Use this for N-Alkyl/Aryl pyrazoles with bulky C5 substituents.

Reagents:

  • Solvent: DMSO-d6 (Preferred over

    
     to minimize aggregation/viscosity issues).
    
  • Concentration: >10 mg/mL.

Instrument Parameters (400 MHz+):

  • Pulse Sequence: selnogp (Selective NOE with gradients) or equivalent.

  • Mixing Time (

    
    ):  Set to 500 ms  for molecules MW < 500. (Too short = no signal; Too long = spin diffusion).
    
  • Scans: Minimum 128 to resolve small enhancements (<2%).

The Workflow:

  • Target 1: Irradiate the

    
    -substituent (e.g., N-Methyl at ~3.8 ppm).
    
  • Target 2: Irradiate the putative

    
    -substituent (e.g., Phenyl ortho-protons).
    
  • Control (Critical): Irradiate a "silent" region (e.g., -2 ppm) to establish the noise floor.

Interpretation:

  • Positive Result: Irradiation of N-Me causes specific enhancement of the C5-substituent signals.

  • Negative Result: No enhancement suggests the 1,3-isomer (where N-Me is far from C3-R).

Protocol 2: The HMBC "Gateway" Check

Use this when NOE is ambiguous (e.g., small substituents).

Instrument Parameters:

  • Optimization: Set cnst13 (J-coupling) to 8 Hz (standard) and a second experiment at 4 Hz (long range).

  • Scans: 64-128 scans per increment.

Analysis:

  • Locate the

    
    -substituent protons (e.g., 
    
    
    
    ).
  • Look for cross-peaks to the pyrazole ring carbons.

  • The Validator: The

    
    -H will couple strongly (
    
    
    
    ) to C5 . It will typically not couple to C3 (which is 4 bonds away via N2).
  • Identify C5 based on this correlation. Then check the chemical shift of that carbon. If it is ~106 ppm, it confirms C5.

Part 4: Visualization & Decision Logic

Diagram 1: Regiochemistry Validation Workflow

This decision tree guides the researcher from crude product to confirmed structure.

PyrazoleValidation Start Crude Pyrazole Synthesis Crystals Are Crystals Available? Start->Crystals Xray X-Ray Diffraction (Definitive) Crystals->Xray Yes NMR_Path Dissolve in DMSO-d6 Crystals->NMR_Path No Substituents Are Substituents Bulky? (Phenyl, t-Butyl, etc.) NMR_Path->Substituents NOE Run 1D NOE / NOESY (Target N-R and C5-R) Substituents->NOE Yes (Protons available) HMBC Run 1H-13C HMBC (Target N-R to Ring C) Substituents->HMBC No (Silent groups/H only) NOE_Result NOE Observed? NOE->NOE_Result HMBC_Result Correlation N-H to Upfield C (~105ppm)? HMBC->HMBC_Result Isomer_15 Confirm 1,5-Isomer (Steric Proximity) NOE_Result->Isomer_15 Yes Isomer_13 Confirm 1,3-Isomer (No Interaction) NOE_Result->Isomer_13 No HMBC_Result->Isomer_15 Yes (C5 coupled) HMBC_Result->Isomer_13 No (C3 coupled/weak)

Caption: Decision matrix for selecting the optimal validation method based on substituent nature and physical state.

Diagram 2: The NOE Logic Visualization

Visualizing the spatial constraints that make NOE the preferred method for drug-like molecules.

NOE_Logic cluster_15 1,5-Isomer (Steric Crowding) cluster_13 1,3-Isomer (Distant) N1_15 N1 C5_15 C5 N1_15->C5_15 Bond R_N Me N1_15->R_N R_5 Ph C5_15->R_5 R_N->R_5 STRONG NOE (< 3 Angstroms) N1_13 N1 C5_13 C5-H N1_13->C5_13 R_N_13 Me N1_13->R_N_13 C3_13 C3 C5_13->C3_13 Ring R_3 Ph C3_13->R_3 R_N_13->R_3 NO NOE (> 5 Angstroms)

Caption: Spatial comparison showing why 1,5-isomers exhibit strong NOE signals between N-substituents and C5-substituents, unlike 1,3-isomers.

Part 5: Reference Data (The "Cheat Sheet")

Table 1: Characteristic


C NMR Shifts (in 

)
Position1-Methyl-Pyrazole (Unsubst.)1,3,5-TrimethylpyrazoleTrend
C3 ~133.0 ppm~147.0 ppmDeshielded (Pyridine-like influence)
C4 ~105.0 ppm~104.0 ppmIntermediate
C5 ~129.0 ppm (as CH)~139.0 ppm (as C-Me)Shielded (Pyrrole-like influence)
N-Me ~38.0 ppm~36.0 ppmN-Me on 1,5-isomer is often slightly upfield.

Note: In 1-substituted pyrazoles, C5 is generally upfield of C3. However, bulky substituents at C5 can cause deshielding, compressing this difference. Always use NOE for confirmation.

References

  • Elguero, J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. DOI.org. Link

  • Huang, A., et al. (2017).[1] Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry.[1] Link

  • Larina, L. I., & Lopyrev, V. A. (2025). Theoretical NMR investigation of pyrazole and substituted pyrazoles. ResearchGate. Link

  • Reich, H. (UW-Madison). NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data.[1][2][3][4] Link

  • Ebenezer, O., et al. (2022).[4] Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. PMC. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol

[1][2] Executive Summary & Critical Directive 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol (CAS: 67000-27-5) is a substituted pyrazole derivative used primarily as a research building block.[1][2] While not explicitly list...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Critical Directive

2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol (CAS: 67000-27-5) is a substituted pyrazole derivative used primarily as a research building block.[1][2] While not explicitly listed on the EPA’s P-list or U-list (RCRA), it must be managed as Hazardous Chemical Waste due to its acute toxicity and irritant properties.[1]

Core Disposal Directive:

  • DO NOT dispose of this compound down the drain.[2] Its low water solubility (approx. 22 µg/mL) and aquatic toxicity potential make sewer disposal illegal and environmentally negligent.[2]

  • DO NOT dispose of in regular trash.[2]

  • MANDATORY: Collect as solid hazardous waste or, if dissolved, as organic solvent waste for high-temperature incineration by a licensed disposal facility.[1]

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the physicochemical limitations and biological hazards of the material.

Physicochemical Properties
PropertyDataOperational Implication
CAS Number 67000-27-5Use for waste manifesting.[1][2]
Physical State Solid (Powder)Dust generation is a primary inhalation risk.[2]
Melting Point 96.5 - 103 °CStable at room temperature; store cool.[1][2]
Water Solubility ~22.2 µg/mL (Insoluble)Strictly prohibited from aqueous waste streams.
Solubility Soluble in Ethanol, DMSODispose of solutions in "Organic Solvent" waste.[2]
Molecular Weight 264.32 g/mol N/A
Hazard Classification (GHS)

Based on Structure-Activity Relationships (SAR) of phenyl-pyrazoles and available SDS data [1, 2]:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3][4]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2][3]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2][3]

Expert Insight: While officially "Harmful" (Cat 4), treat phenyl-pyrazole derivatives with the caution reserved for "Toxic" (Cat 3) substances.[1] The lipophilic nature of the diphenyl groups facilitates cell membrane penetration, potentially increasing bioavailability upon contact.[2]

Step-by-Step Disposal Procedures

Workflow Visualization

The following diagram outlines the decision logic for segregating this specific chemical waste.

WasteSegregation Start Waste Generation: 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder (Pure or Spill Debris) StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Toxic Solid' Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., Ethanol, DMSO) SolventCheck->NonHalo BinHalo Container: Safety Can / Glass Bottle Label: 'Hazardous Waste - Halogenated' Halo->BinHalo BinNonHalo Container: Safety Can / Glass Bottle Label: 'Hazardous Waste - Non-Halogenated' NonHalo->BinNonHalo

Figure 1: Waste segregation logic flow. Ensure the chemical is compatible with the solvent stream before combining.

Protocol A: Solid Waste (Pure Substance)

Scenario: Expired reagent, surplus powder, or contaminated weighing boats.

  • Containment: Transfer the material into a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

    • Why? Wide-mouth containers minimize dust generation during transfer.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol"[1][2][5][6][7]

    • Hazards: Check "Toxic" and "Irritant".[2][4]

  • Segregation: Store in the "Solid Toxic/Organic" waste area. Do not mix with oxidizers (e.g., nitrates, perchlorates) as the hydrazine-like core of pyrazoles can be reactive under extreme conditions.[1]

Protocol B: Liquid Waste (Solutions)

Scenario: Reaction mixtures or mother liquors.[2]

  • Identify the Solvent:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Segregate into Halogenated Waste .[2]

    • If dissolved in Ethanol , Methanol , DMSO , or Ethyl Acetate : Segregate into Non-Halogenated Waste .

  • Concentration Limit: If the concentration of the pyrazole exceeds 5% (w/v), note this explicitly on the tag. High concentrations of nitrogen-containing heterocycles can affect incineration parameters.[1][2]

  • Precipitation Check: Ensure the compound does not precipitate out of solution when mixed with other wastes.[2]

    • Self-Validating Step: Perform a small-scale "bucket test" (mix 1 mL of your waste with 1 mL of the central waste stream) to check for heat generation or precipitation before pouring the full amount.[1][2]

Protocol C: Contaminated Debris

Scenario: Gloves, paper towels, bench mats.

  • Double Bagging: Place contaminated debris into a clear 4-mil polyethylene bag.

  • Sealing: Twist and tape the bag shut.

  • Disposal: Place the bag into the solid hazardous waste drum. Do not place in the general lab trash or biohazard bins (unless the material is also infectious).[2]

Regulatory Compliance & Waste Classification

Although 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol is not explicitly listed in 40 CFR 261.33 (P or U lists), the generator is responsible for determining if the waste exhibits hazardous characteristics [3, 4].[1][2]

RCRA Waste Codes (USA)

Use the following codes for your waste manifest based on the final mixture:

Waste TypeLikely RCRA CodeJustification
Pure Solid Not Regulated (Federal)*Not P/U listed.[1][2] However, most institutions manage it as Non-RCRA Regulated Hazardous Waste to ensure incineration.[2]
Flammable Solution D001 If dissolved in Ethanol/Methanol (Flash point < 60°C).[2]
Toxic Solution D006, D018-D043 Only if mixed with regulated toxic solvents (e.g., Benzene, Chloroform).[1]

*Note: State regulations (e.g., California, Washington) are often stricter. In California, this compound would likely be a "Non-RCRA Hazardous Waste" due to aquatic toxicity.

Emergency Response: Spills

Spill Response Diagram:

SpillResponse Alert 1. Alert & Isolate Notify nearby personnel PPE 2. PPE Up Nitrile gloves, Goggles, Lab Coat, N95 Mask Alert->PPE Contain 3. Containment Cover with damp paper towel (Prevents dust) PPE->Contain Clean 4. Cleanup Scoop into waste jar. Wipe area with Ethanol. Contain->Clean Dispose 5. Disposal Label as Hazardous Waste Clean->Dispose

Figure 2: Dry powder spill response protocol.[1][2][8] Dampening the powder is critical to prevent inhalation.

Specific Spill Steps:

  • Avoid Dust: Do not dry sweep.[2] Cover the spill with a paper towel dampened with water or ethanol to suppress dust.[2]

  • Decontaminate: After removing the bulk solid, wipe the surface with an ethanol-soaked towel.[2] The compound is soluble in ethanol, ensuring efficient removal.[2]

  • Verify: Inspect the area under UV light (if available).[2] Many conjugated phenyl-pyrazoles fluoresce, allowing you to visually verify that all residue is removed.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5380328, 2-(3,5-diphenylpyrazol-1-yl)ethanol. Retrieved February 13, 2026 from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 13, 2026 from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[2] Retrieved February 13, 2026 from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(3,5-diphenyl-1H-pyrazol-1-yl)ethan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.